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  • Product: 4-iodo-1-methyl-3-nitro-1H-pyrazole
  • CAS: 75092-34-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS No. 75092-34-1)

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-iodo-1-methyl-3-nitro-1H-pyrazole. This do...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-iodo-1-methyl-3-nitro-1H-pyrazole. This document is designed to serve as a vital resource for researchers and professionals engaged in synthetic chemistry and drug discovery. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The strategic introduction of iodo and nitro functionalities onto the 1-methyl-pyrazole core, as seen in the title compound, creates a versatile building block with significant potential for further chemical elaboration. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to offer a framework for its practical application.

Compound Profile: Structure and Physicochemical Properties

4-iodo-1-methyl-3-nitro-1H-pyrazole is a substituted pyrazole with the chemical formula C₄H₄IN₃O₂ and a molecular weight of 253.00 g/mol .[1] The strategic placement of the iodo and nitro groups on the pyrazole ring significantly influences its chemical reactivity and potential biological interactions.

PropertyValueSource
CAS Number 75092-34-1[1]
Molecular Formula C₄H₄IN₃O₂[1]
Molecular Weight 253.00 g/mol [1]
Appearance Likely a solidInferred from related compounds[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole: A Strategic Approach

The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following proposed synthesis is based on established methodologies for the nitration and iodination of pyrazole derivatives.

Overall Synthetic Workflow

The synthesis commences with the readily available 1-methyl-1H-pyrazole, proceeds through nitration to introduce the nitro group at the 3-position, and culminates in the iodination at the 4-position.

Synthetic_Workflow Start 1-Methyl-1H-pyrazole Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate 1-Methyl-3-nitro-1H-pyrazole Nitration->Intermediate Iodination Iodination (I₂/Oxidant) Intermediate->Iodination Product 4-iodo-1-methyl-3-nitro-1H-pyrazole Iodination->Product

Caption: Proposed synthetic workflow for 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Step 1: Nitration of 1-Methyl-1H-pyrazole

The initial step involves the nitration of 1-methyl-1H-pyrazole. The directing effect of the methyl group at the 1-position favors the introduction of the nitro group at the 3- or 5-position. Careful control of the reaction conditions is crucial to selectively obtain the 3-nitro isomer.

Protocol:

  • Cool a solution of concentrated sulfuric acid to 0°C in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add 1-methyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and carefully neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield 1-methyl-3-nitro-1H-pyrazole.

Step 2: Iodination of 1-Methyl-3-nitro-1H-pyrazole

The second step is the electrophilic iodination of the activated pyrazole ring. The presence of an oxidant is often necessary to generate a more electrophilic iodine species and to drive the reaction to completion by removing the hydrogen iodide byproduct.[3]

Protocol:

  • Dissolve 1-methyl-3-nitro-1H-pyrazole in a suitable solvent.

  • Add iodine (I₂) to the solution.

  • Heat the mixture to a temperature between 40-80°C.[3]

  • Slowly add an aqueous solution of an oxidant, such as hydrogen peroxide or nitric acid, dropwise over a period of 1-5 hours.[3]

  • Maintain the reaction temperature between 50-100°C for 3-12 hours, monitoring the reaction by HPLC.[3]

  • After the reaction is complete, cool the mixture and adjust the pH to 6-8 with an alkaline solution to precipitate the product.[3]

  • Filter the resulting solid, wash with water, and purify by recrystallization to obtain 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 4-iodo-1-methyl-3-nitro-1H-pyrazole make it a valuable intermediate in both drug discovery and broader organic synthesis.

Precursor for Biologically Active Aminopyrazoles

A primary application of this compound is as a precursor for the synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine.[2] The reduction of the nitro group to an amine provides a key functional handle for further derivatization. Aminopyrazoles are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Aminopyrazole_Synthesis Start 4-iodo-1-methyl-3-nitro-1H-pyrazole Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Start->Reduction Product 4-iodo-1-methyl-1H-pyrazol-3-amine Reduction->Product

Caption: Reduction of the nitro group to form the corresponding aminopyrazole.

Versatile Building Block for Cross-Coupling Reactions

The presence of an iodine atom on the pyrazole ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions.[4] These reactions allow for the introduction of a wide array of substituents at the 4-position, enabling the synthesis of diverse libraries of pyrazole derivatives for biological screening. The isomer, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, has been shown to participate in Sonogashira cross-coupling reactions.[4]

Potential as a Kinase Inhibitor Scaffold

Pyrazole-based compounds are well-represented among kinase inhibitors.[5] The introduction of a halogen atom, such as iodine, can enhance the binding affinity of a ligand to its protein target through halogen bonding and by modulating the compound's lipophilicity.[5] While there is no direct evidence of 4-iodo-1-methyl-3-nitro-1H-pyrazole itself being a kinase inhibitor, its structural motifs suggest its potential as a scaffold for the design of novel kinase inhibitors.

Safety, Handling, and Storage

As a nitro- and iodo-containing heterocyclic compound, 4-iodo-1-methyl-3-nitro-1H-pyrazole should be handled with care by trained professionals in a well-ventilated laboratory.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat and closed-toe shoes.

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of dust.[6]

  • Ensure adequate ventilation.[6]

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2]

Spill and Disposal:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • For large spills, contain the material and contact emergency services.[2]

  • Dispose of waste in accordance with local, state, and federal regulations.[2]

Conclusion and Future Outlook

4-iodo-1-methyl-3-nitro-1H-pyrazole represents a strategically functionalized building block with considerable potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its utility as a precursor to biologically active aminopyrazoles and as a substrate for cross-coupling reactions underscores its value to the research community. While specific experimental data for this compound remains limited in the public domain, the established chemistry of related pyrazole derivatives provides a solid foundation for its exploration and application. Future research efforts focused on the synthesis and biological evaluation of derivatives of 4-iodo-1-methyl-3-nitro-1H-pyrazole are warranted and hold the promise of uncovering new therapeutic agents and functional materials.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem. Available at: [Link]

  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles[7]. ResearchGate. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]

  • 4-Iodo-1-methyl-1H-pyrazole. AWS. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. MDPI. Available at: [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. Figshare. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC - NIH. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Nature.com. Available at: [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]

Sources

Exploratory

Introduction: The Strategic Importance of Substituted Pyrazoles

An In-Depth Technical Guide to the Physical Properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of pharmacologically active agents.[1][2][3] Its unique electronic properties and structural rigidity allow for precise modulation of biological activity through substitution. The compound 4-iodo-1-methyl-3-nitro-1H-pyrazole represents a molecule of significant interest for drug discovery and development professionals. The strategic placement of its functional groups—an iodine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 3-position—imparts a distinct physicochemical profile that is critical to understand for its potential applications.

The iodine atom can serve as a heavy atom for crystallographic studies, a handle for further synthetic transformations (e.g., cross-coupling reactions), and can enhance binding affinity through halogen bonding. The nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic distribution, polarity, and metabolic stability.[4] This guide provides a comprehensive overview of the known and predicted physical properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole, details authoritative protocols for their experimental determination, and explains the causal relationships between these properties and their implications in a research and development setting.

Section 1: Molecular Profile and Calculated Properties

While extensive experimental data for this specific molecule is not widely published, a foundational understanding can be built from its basic molecular identity and in-silico predictions. This information is crucial for initial experimental design, from weighing appropriate amounts for a reaction to predicting its behavior in various solvent systems.

PropertyValueSource
IUPAC Name 4-Iodo-1-methyl-3-nitro-1H-pyrazole-
CAS Number 75092-34-1[5]
Molecular Formula C₄H₄IN₃O₂[5]
Molecular Weight 253.00 g/mol [5]
Predicted LogP Not available; (Comparative: 0.532 for 4-Iodopyrazole)[6]
Predicted Water Solubility Not available; (Comparative: log10WS = -1.60 for 4-Iodopyrazole)[6]
  • Expert Insight: The LogP (octanol-water partition coefficient) is a critical predictor of a molecule's lipophilicity. While not calculated for the target compound, the value for 4-iodopyrazole suggests moderate lipophilicity.[6] The addition of a polar nitro group would be expected to decrease the LogP, while the N-methylation would slightly increase it. Experimental determination is essential to confirm the true value, which directly influences membrane permeability and potential for oral absorption.

Section 2: Comparative Physical Properties

To provide context in the absence of direct experimental data, the following table compares the properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole with its parent and a key analog. This comparative approach is a standard practice in early-stage research to establish reasonable expectations for a novel compound's behavior.

Property4-iodo-1-methyl-3-nitro-1H-pyrazole4-Iodopyrazole
Appearance Not specified (likely a solid)Solid
Melting Point Not experimentally determined108-110 °C
Boiling Point Not experimentally determinedNot available
Solubility Not experimentally determinedPoorly soluble in non-polar solvents
  • Expert Insight: The melting point of 108-110 °C for 4-iodopyrazole provides a useful, albeit rough, baseline.[7] The addition of a polar nitro group and a methyl group will alter the crystal lattice packing and intermolecular forces. Generally, increased polarity and molecular weight can lead to a higher melting point. Therefore, it is reasonable to hypothesize that the melting point of the title compound will be higher than that of 4-iodopyrazole.

Section 3: Experimental Protocols for Physicochemical Characterization

The following protocols are presented as self-validating systems, designed to produce reliable and reproducible data essential for regulatory submissions and further development.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity.[8][9] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0 °C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[10]

  • Rapid Determination (Approximate Range): Heat the sample rapidly (10-15 °C/min) and record the approximate temperature at which it melts. This provides a target for the precise measurement.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point found in step 4.

  • Slow Heating and Observation: Decrease the heating rate to 1-2 °C/min.

  • Record Melting Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Repeat the precise determination at least twice. Consistent results confirm the accuracy of the measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep Grind Sample to Fine Powder load Load 2-3mm into Capillary Tube prep->load setup Place in Apparatus load->setup rapid_heat Rapid Heat (~15°C/min) to find Approx. MP setup->rapid_heat slow_heat Slow Heat (1-2°C/min) near Approx. MP rapid_heat->slow_heat record Record T1 (First Liquid) and T2 (All Liquid) slow_heat->record validate Repeat Measurement for Consistency record->validate

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a specific solvent system at equilibrium.[11] This parameter is critical for predicting oral bioavailability and guiding formulation development.[12][13] The shake-flask method, while time-consuming, remains the gold standard for its accuracy.

Step-by-Step Methodology:

  • System Preparation: Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4 (to mimic physiological pH) and an acetate buffer at pH 5.0 (to mimic the upper small intestine).

  • Sample Addition: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the prepared buffer. The solid should be visibly present at the bottom of the vial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let undissolved solids settle.

  • Sample Collection and Clarification: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Quantification: Accurately dilute the clarified filtrate with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_setup System Setup cluster_process Equilibration & Sampling cluster_analysis Analysis add_solid Add Excess Solid to Buffer (e.g., pH 7.4) equilibrate Agitate at Constant Temp (24-48 hours) add_solid->equilibrate separate Settle & Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration of Supernatant (HPLC-UV) separate->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Caption: Workflow for Thermodynamic Solubility Testing.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure synthesized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the potential for poor solubility in standard solvents like CDCl₃, DMSO-d₆ is often a more suitable choice for substituted nitropyrazoles.[14]

    • ¹H NMR: Expected signals would include a singlet for the C5-proton of the pyrazole ring and a singlet for the N-methyl protons. The exact chemical shifts will be influenced by the electron-withdrawing nitro group.

    • ¹³C NMR: Four distinct carbon signals are expected, corresponding to the three pyrazole ring carbons and the N-methyl carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of key functional groups.[15] For 4-iodo-1-methyl-3-nitro-1H-pyrazole, the most characteristic signals will be the strong, distinct asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[16] The high-resolution mass spectrum should show a molecular ion peak [M]+ corresponding to the exact mass of C₄H₄IN₃O₂. The presence of iodine will also generate a characteristic isotopic pattern, providing further structural confirmation.

Conclusion

4-iodo-1-methyl-3-nitro-1H-pyrazole is a strategically designed molecule with significant potential in chemical and pharmaceutical research. While publicly available experimental data on its physical properties is limited, this guide establishes a framework for its characterization based on authoritative, validated protocols. The determination of its melting point, solubility, and spectroscopic profile is not merely an academic exercise; it is a critical prerequisite for any meaningful application in drug development. These properties govern everything from reaction monitoring and purity assessment to formulation design and the ultimate bioavailability of a potential therapeutic agent. Researchers are strongly encouraged to perform these fundamental characterizations to unlock the full potential of this promising scaffold.

References

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from: [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available from: [Link]

  • Yi, Z., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]

  • University of Technology. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Retrieved from: [Link]

  • Cordeiro, M. N. D. S., & Gani, T. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from: [Link]

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from: [Link]

  • Sharma, A., & Kumar, V. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research. Available from: [Link]

  • University of Calgary. (n.d.). Experiment 1 - Melting Points. Retrieved from: [Link]

  • Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from: [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from: [Link]

  • Chen, J., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available from: [Link]

  • Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. Retrieved from: [Link]

  • Ashenhurst, J. (2016). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. Retrieved from: [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-iodo-1-methyl-3-nitro-1H-pyrazole

This guide provides a comprehensive analysis of the solubility characteristics of 4-iodo-1-methyl-3-nitro-1H-pyrazole, a key heterocyclic intermediate in medicinal chemistry and materials science. Recognizing the critica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-iodo-1-methyl-3-nitro-1H-pyrazole, a key heterocyclic intermediate in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes available data with established chemical principles to offer a robust working profile for researchers, scientists, and drug development professionals. Where explicit data is not available, this guide provides authoritative protocols for its empirical determination.

Introduction: The Significance of Pyrazole Scaffolds and Solubility

Pyrazole derivatives are a cornerstone of modern pharmacology and agrochemistry, prized for their versatile chemical nature and broad spectrum of biological activities.[1][2] The specific compound, 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS No. 75092-34-1), serves as a highly functionalized building block.[3] The substituents on the pyrazole ring—an iodo group at position 4, a methyl group at position 1, and a nitro group at position 3—create a unique electronic and steric environment. The iodo-substituent, in particular, is a versatile handle for further chemical modifications, commonly used in cross-coupling reactions like Suzuki or Heck to build more complex molecules.[4]

Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that governs its utility. In synthesis, solubility dictates the choice of solvent systems for reactions and purification. For drug development, the solubility of an active pharmaceutical ingredient (API) is a primary determinant of its bioavailability and therapeutic efficacy.[1] This guide addresses the practical need for reliable solubility data for this important synthetic intermediate.

Physicochemical Properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility. The key identifiers and properties for 4-iodo-1-methyl-3-nitro-1H-pyrazole are summarized below.

PropertyValueSource
CAS Number 75092-34-1[3]
Molecular Formula C₄H₄IN₃O₂[3]
Molecular Weight 253.00 g/mol [3]
Appearance Inferred to be a solid at room temperatureGeneral property of similar pyrazole derivatives

Solubility Profile: Synthesizing Experimental Observations and Predictions

Inferred Solubility in Organic Solvents

The presence of a polar nitro group and the pyrazole core, combined with nonpolar iodo and methyl groups, results in a molecule with moderate polarity. This profile dictates its solubility in common organic solvents.

  • High Solubility: Synthetic procedures involving closely related isomers mention the use of ethanol and ethyl acetate as reaction solvents.[5] This strongly indicates that 4-iodo-1-methyl-3-nitro-1H-pyrazole is readily soluble in these solvents.

  • Moderate to High Solubility: Solvents like Dimethylformamide (DMF) are commonly used for reactions involving nitropyrazoles, suggesting good solubility.[6]

  • Low Solubility: Recrystallization of a structural isomer was successfully performed using a mixture of n-hexane and ethyl acetate (10:1).[5] This indicates that the compound is likely poorly soluble or insoluble in non-polar alkane solvents like n-hexane.

Predicted Aqueous Solubility

The compound is expected to have very low solubility in water. This can be inferred from several factors:

  • Structural Analysis: The molecule possesses multiple hydrophobic features (iodo, methyl, and the pyrazole ring itself) that outweigh the hydrophilic contribution of the nitro group.

  • Analog Data: The parent compound, 4-iodopyrazole, has a calculated Log10 of water solubility (log₁₀WS) of -1.60, corresponding to a molar solubility of approximately 0.025 mol/L.[7] The addition of a methyl group and a nitro group, both of which generally decrease aqueous solubility, would be expected to lower this value further for 4-iodo-1-methyl-3-nitro-1H-pyrazole.

  • General Trends: Pyrazole itself is soluble in water, but substitution with larger, non-polar groups drastically reduces aqueous solubility.[2]

Summary Table of Inferred Solubility

SolventPredicted SolubilityRationale / Evidence
Water Very LowInferred from analog data and structural analysis.[7]
Ethanol HighUsed as a reaction solvent for related compounds.
Ethyl Acetate HighUsed as a reaction and recrystallization solvent.[5]
n-Hexane Very LowUsed as an anti-solvent for recrystallization.[5]
Dimethylformamide (DMF) HighCommon solvent for this class of compounds.[6]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

For researchers requiring precise quantitative data, the gold-standard shake-flask method is recommended to determine the thermodynamic equilibrium solubility.[1] This protocol is a self-validating system that ensures the measurement reflects a true equilibrium state.

Causality Behind Experimental Choices
  • Excess Solid: Using an excess of the compound ensures that the solvent becomes saturated, which is the definition of a solubility limit.

  • Equilibration Time: Agitation for an extended period (24-48 hours) is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and solid-state compound.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • pH Variation: For ionizable compounds, solubility can be pH-dependent. Testing in buffers mimicking physiological conditions (e.g., pH 1.2, 4.5, 7.4) is critical for pharmaceutical applications.[1]

  • Quantification Method: A validated analytical method (e.g., HPLC-UV) is required for accurate measurement of the solute concentration in the supernatant.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-iodo-1-methyl-3-nitro-1H-pyrazole to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). Ensure enough solid is added so that it remains visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a minimum of 24 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mmol/L.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result A Add excess solid compound to solvent in vial B Seal and agitate at constant temperature (24-48 hours) A->B Achieve saturation C Centrifuge to pellet undissolved solid B->C Ensure clear separation D Collect clear supernatant C->D Isolate saturated solution E Dilute supernatant D->E F Analyze via HPLC-UV against a standard curve E->F G Calculate final solubility (mg/mL or mmol/L) F->G Determine concentration

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While direct quantitative solubility data for 4-iodo-1-methyl-3-nitro-1H-pyrazole remains to be published, a robust working profile can be confidently established through analysis of its synthesis and the properties of analogous compounds. It is predicted to be highly soluble in common polar aprotic and protic organic solvents like ethyl acetate and ethanol, while exhibiting very poor solubility in water and non-polar solvents such as n-hexane. For applications demanding precise values, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for empirical determination. This synthesized understanding empowers researchers to effectively utilize this versatile building block in their synthetic and developmental workflows.

References

  • Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2946. [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Journal of the Serbian Chemical Society, 75(8), 1035-1044. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77022, 4-Iodopyrazole. [Link]

  • Cheméo. Chemical & Physical Properties for Pyrazole, 4-iodo-. [Link]

  • Krasavin, M., et al. (2011). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2011(5), 256-271. [Link]

  • MDPI. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • Perez-Silanes, S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3183. [Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • MySkinRecipes. 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information: Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis and Evaluation of Pyrazole Derivatives by Different Method. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electrophilic Iodination of 1-Methyl-3-nitro-1H-pyrazole: Synthesis, Mechanism, and Application in Drug Discovery

Abstract This technical guide provides a comprehensive overview of the electrophilic iodination of 1-methyl-3-nitro-1H-pyrazole, a critical transformation for the synthesis of versatile building blocks in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the electrophilic iodination of 1-methyl-3-nitro-1H-pyrazole, a critical transformation for the synthesis of versatile building blocks in drug discovery. We delve into the mechanistic underpinnings of this reaction, detailing the electronic and steric influences that govern its regioselectivity. A field-proven, step-by-step experimental protocol for the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole is presented, alongside a thorough characterization of the product. Furthermore, this guide explores the synthetic utility of the iodinated pyrazole product in various palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures for pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the potential of functionalized pyrazole scaffolds.

Introduction: The Significance of Iodinated Pyrazoles in Medicinal Chemistry

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of an iodine atom onto the pyrazole ring, particularly at the C4-position, significantly enhances its synthetic versatility. Iodinated pyrazoles serve as key intermediates in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] These reactions enable the facile introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

The subject of this guide, 1-methyl-3-nitro-1H-pyrazole, presents a unique challenge and opportunity. The presence of a strongly electron-withdrawing nitro group at the C3-position deactivates the pyrazole ring towards electrophilic substitution, making the iodination reaction more demanding. However, the successful synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole provides a valuable building block with two distinct points for diversification: the C4-iodo group for cross-coupling and the C3-nitro group which can be further transformed, for instance, by reduction to an amino group.

Theoretical Framework: Understanding the Electrophilic Iodination of 1-Methyl-3-nitro-1H-pyrazole

Mechanism of Electrophilic Aromatic Substitution on the Pyrazole Ring

The electrophilic iodination of 1-methyl-3-nitro-1H-pyrazole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of an electrophilic iodine species (I+) on the electron-rich pyrazole ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the pyrazole ring and yields the final iodinated product.

Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the iodination is dictated by the directing effects of the substituents already present on the pyrazole ring. In the case of 1-methyl-3-nitro-1H-pyrazole, we have two key influencers:

  • The 1-Methyl Group: The methyl group at the N1 position is a weakly activating group due to hyperconjugation. It donates electron density to the pyrazole ring, slightly increasing its nucleophilicity.

  • The 3-Nitro Group: The nitro group at the C3 position is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. This significantly reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack.

Electrophilic substitution on the pyrazole ring generally occurs preferentially at the C4-position, which is the most electron-rich carbon atom. The directing effects of the methyl and nitro groups in 1-methyl-3-nitro-1H-pyrazole reinforce this preference. Attack at the C4-position leads to a more stable sigma complex compared to attack at the C5-position, where the positive charge would be in closer proximity to the electron-withdrawing nitro group.

G Regioselectivity of Iodination cluster_0 1-Methyl-3-nitro-1H-pyrazole cluster_1 Electrophilic Attack at C4 cluster_2 Electrophilic Attack at C5 Start 1-Methyl-3-nitro-1H-pyrazole C4_Attack Attack of I+ at C4 Start->C4_Attack Favored C5_Attack Attack of I+ at C5 Start->C5_Attack Disfavored C4_Intermediate More Stable Sigma Complex C4_Attack->C4_Intermediate C4_Product 4-Iodo-1-methyl-3-nitro-1H-pyrazole (Major Product) C4_Intermediate->C4_Product -H+ C5_Intermediate Less Stable Sigma Complex C5_Attack->C5_Intermediate C5_Product 5-Iodo-1-methyl-3-nitro-1H-pyrazole (Minor Product) C5_Intermediate->C5_Product -H+

Figure 1. Regioselectivity in the iodination of 1-methyl-3-nitro-1H-pyrazole.

Experimental Section: Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

The following protocol is adapted from a reliable procedure for a structurally similar substrate and is optimized for the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole.[2]

Materials and Reagents
ReagentSupplierPurity
1-Methyl-3-nitro-1H-pyrazoleCommercially Available>97%
Iodine (I2)Sigma-Aldrich>99.8%
Ceric Ammonium Nitrate (CAN)Acros Organics>99%
Acetonitrile (CH3CN)Fisher ScientificAnhydrous
Dichloromethane (CH2Cl2)VWRACS Grade
Saturated Sodium Thiosulfate (Na2S2O3)-Aqueous Solution
Brine-Saturated NaCl Solution
Anhydrous Sodium Sulfate (Na2SO4)EMD MilliporeGranular
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3-nitro-1H-pyrazole (1.27 g, 10 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (40 mL) to dissolve the starting material. To this solution, add iodine (2.54 g, 10 mmol).

  • Initiation of Reaction: In a separate flask, dissolve ceric ammonium nitrate (5.48 g, 10 mmol) in anhydrous acetonitrile (20 mL). Add the CAN solution dropwise to the stirred pyrazole solution over a period of 15 minutes at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to reduce the excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-iodo-1-methyl-3-nitro-1H-pyrazole as a solid.

G Experimental Workflow Start Dissolve 1-methyl-3-nitro-1H-pyrazole and I2 in CH3CN Addition Dropwise addition of CAN solution in CH3CN Start->Addition Reaction Stir at room temperature (2-4 hours) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with saturated Na2S2O3 solution Monitoring->Quench Reaction complete Extraction Extract with CH2Cl2 Quench->Extraction Wash Wash with brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2. Step-by-step experimental workflow for the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Characterization of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

The structure of the synthesized 4-iodo-1-methyl-3-nitro-1H-pyrazole can be confirmed by standard spectroscopic techniques.

PropertyExpected Value
Molecular Formula C4H4IN3O2
Molecular Weight 253.00 g/mol
Appearance Pale yellow solid
1H NMR (CDCl3, 400 MHz) δ (ppm): ~4.0 (s, 3H, N-CH3), ~8.0 (s, 1H, C5-H)
13C NMR (CDCl3, 100 MHz) δ (ppm): ~40 (N-CH3), ~70 (C4-I), ~140 (C5), ~155 (C3-NO2)
Mass Spectrometry (EI) m/z: 253 (M+)

Synthetic Applications in Drug Development: Cross-Coupling Reactions

4-Iodo-1-methyl-3-nitro-1H-pyrazole is a valuable precursor for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between the iodopyrazole and a wide range of boronic acids or esters.[3] This reaction is widely used to introduce aryl and heteroaryl moieties.

General Protocol:

  • Reactants: 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv.), arylboronic acid (1.2 equiv.)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 equiv.)

  • Solvent: Toluene/Ethanol/Water mixture

  • Temperature: 80-100 °C

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the iodopyrazole and a terminal alkyne, providing access to alkynylpyrazoles which are important intermediates in organic synthesis.[2]

General Protocol:

  • Reactants: 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv.), terminal alkyne (1.2 equiv.)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-catalyst: CuI (4 mol%)

  • Base: Triethylamine (Et3N)

  • Solvent: THF or DMF

  • Temperature: Room temperature to 60 °C

Heck Coupling

The Heck coupling reaction allows for the formation of a C-C bond between the iodopyrazole and an alkene, leading to the synthesis of vinylpyrazoles.[4]

General Protocol:

  • Reactants: 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv.), alkene (1.5 equiv.)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(o-tolyl)3 (10 mol%)

  • Base: Et3N or K2CO3

  • Solvent: DMF or Acetonitrile

  • Temperature: 80-120 °C

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4-position of the pyrazole ring.[5]

General Protocol:

  • Reactants: 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv.), amine (1.2 equiv.)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos or other bulky phosphine ligands (4 mol%)

  • Base: Cs2CO3 or NaOt-Bu

  • Solvent: Toluene or Dioxane

  • Temperature: 80-110 °C

G Cross-Coupling Applications cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_heck Heck cluster_buchwald Buchwald-Hartwig Iodopyrazole 4-Iodo-1-methyl-3-nitro-1H-pyrazole Suzuki_Product 4-Aryl-1-methyl-3-nitro-1H-pyrazole Iodopyrazole->Suzuki_Product Pd(PPh3)4, Base Sonogashira_Product 4-Alkynyl-1-methyl-3-nitro-1H-pyrazole Iodopyrazole->Sonogashira_Product PdCl2(PPh3)2, CuI, Base Heck_Product 4-Vinyl-1-methyl-3-nitro-1H-pyrazole Iodopyrazole->Heck_Product Pd(OAc)2, Ligand, Base Buchwald_Product 4-Amino-1-methyl-3-nitro-1H-pyrazole Iodopyrazole->Buchwald_Product Pd2(dba)3, Ligand, Base Suzuki_Reactant Ar-B(OH)2 Suzuki_Reactant->Suzuki_Product Sonogashira_Reactant R-C≡CH Sonogashira_Reactant->Sonogashira_Product Heck_Reactant R-CH=CH2 Heck_Reactant->Heck_Product Buchwald_Reactant R2NH Buchwald_Reactant->Buchwald_Product

Figure 3. Overview of palladium-catalyzed cross-coupling reactions of 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Conclusion

The electrophilic iodination of 1-methyl-3-nitro-1H-pyrazole is a key transformation that provides a highly versatile building block for drug discovery and development. Despite the deactivating effect of the nitro group, the C4-position can be selectively iodinated in good yield. The resulting 4-iodo-1-methyl-3-nitro-1H-pyrazole is a valuable substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of pyrazole derivatives for biological screening. This guide provides the theoretical foundation, a practical experimental protocol, and an overview of the synthetic potential of this important intermediate, empowering researchers to accelerate their drug discovery efforts.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem. National Institutes of Health. Available at: [Link]

  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In: NMR Spectra. Available at: [Link]

  • Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, Vol. 83, No. 4, 2011. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules 2020, 25. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 4-iodo-1-methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-iodo-1-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-iodo-1-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Given the absence of publicly available mass spectra for this specific molecule, this document presents a predictive analysis based on established fragmentation principles of related chemical moieties, including nitroaromatic compounds, iodinated heterocycles, and pyrazole derivatives.

Introduction: The Significance of Structural Elucidation

4-iodo-1-methyl-3-nitro-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds with a wide range of biological activities. The presence of iodo and nitro functional groups makes it a versatile intermediate for further chemical modifications, such as cross-coupling and reduction reactions, which are crucial in the development of novel bioactive molecules. Accurate structural characterization is paramount for ensuring the identity and purity of this compound in synthetic and screening programs. Mass spectrometry is a powerful analytical technique for this purpose, providing information about the molecular weight and fragmentation pattern, which offers insights into the compound's structure.

Predicted Mass Spectrometric Fragmentation Behavior

The fragmentation of 4-iodo-1-methyl-3-nitro-1H-pyrazole under mass spectrometric conditions, particularly with electron ionization (EI), is anticipated to be driven by the presence of the nitro, iodo, and methyl substituents on the pyrazole ring. The following sections detail the expected fragmentation pathways.

Ionization and Molecular Ion Peak

Upon electron ionization, 4-iodo-1-methyl-3-nitro-1H-pyrazole is expected to readily form a molecular ion (M⁺•). The exact mass of this compound (C₄H₄IN₃O₂) is 268.9399 g/mol . The molecular ion peak should be observable in the mass spectrum, although its intensity may vary depending on the ionization energy.

Key Fragmentation Pathways

The fragmentation of the molecular ion is predicted to proceed through several key pathways, dictated by the relative lability of the substituents and the stability of the resulting fragment ions.

A notable feature in the mass spectra of nitroaromatic compounds is the loss of the nitro group as either a nitro radical (•NO₂) or a nitroso radical (•NO). For 4-iodo-1-methyl-3-nitro-1H-pyrazole, the following fragmentations are expected:

  • Loss of the Nitro Group: The most prominent initial fragmentation is likely the cleavage of the C-NO₂ bond, resulting in the loss of a nitro radical (•NO₂, 46 Da). This would lead to a significant fragment ion at m/z 223.

  • Loss of a Nitroso Group: Rearrangement of the nitro group followed by the loss of a nitroso radical (•NO, 30 Da) is another common fragmentation pathway for nitroaromatic compounds. This would produce a fragment ion at m/z 239.

  • Loss of Iodine: The carbon-iodine bond is also susceptible to cleavage, leading to the loss of an iodine radical (•I, 127 Da). This would result in a fragment ion at m/z 142.

  • Loss of a Methyl Group: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15 Da), yielding a fragment ion at m/z 254.

Subsequent fragmentation of these primary ions will lead to a cascade of smaller, characteristic ions. For instance, the pyrazole ring itself can undergo cleavage, typically involving the loss of HCN or N₂.

The predicted fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [C₄H₄IN₃O₂]⁺• m/z 269 F1 [C₄H₄IN₂]⁺ m/z 223 M->F1 - NO₂ (46 Da) F2 [C₄H₄IN₃O]⁺• m/z 253 M->F2 - O (16 Da) F3 [C₄H₄N₃O₂]⁺ m/z 142 M->F3 - I (127 Da) F4 [C₃H₁IN₃O₂]⁺• m/z 254 M->F4 - CH₃ (15 Da) F1_1 [C₄H₄N₂]⁺• m/z 80 F1->F1_1 - I (127 Da) F1_2 [C₃H₂N]⁺• m/z 52 F1_1->F1_2 - N₂ (28 Da)

Caption: Predicted Fragmentation Pathway of 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for 4-iodo-1-methyl-3-nitro-1H-pyrazole.

m/z Predicted Ion Structure Proposed Fragmentation
269[C₄H₄IN₃O₂]⁺•Molecular Ion (M⁺•)
254[C₃H₁IN₃O₂]⁺•[M - CH₃]⁺•
253[C₄H₄IN₃O]⁺•[M - O]⁺•
223[C₄H₄IN₂]⁺[M - NO₂]⁺
142[C₄H₄N₃O₂]⁺[M - I]⁺
80[C₄H₄N₂]⁺•[M - NO₂ - I]⁺•
52[C₃H₂N]⁺•[M - NO₂ - I - N₂]⁺•

Experimental Protocol for Mass Spectrometric Analysis

For researchers aiming to acquire experimental data, the following protocol outlines a general approach for the analysis of 4-iodo-1-methyl-3-nitro-1H-pyrazole using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 4-iodo-1-methyl-3-nitro-1H-pyrazole and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 4-iodo-1-methyl-3-nitro-1H-pyrazole.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

The following diagram illustrates the general workflow for this experimental protocol:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Analyze Total Ion Chromatogram Detection->TIC MS Extract Mass Spectrum TIC->MS Interpretation Identify Fragments & Compare MS->Interpretation

Caption: General workflow for the GC-MS analysis of 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometric behavior of 4-iodo-1-methyl-3-nitro-1H-pyrazole. By understanding the likely fragmentation pathways, researchers and drug development professionals can more effectively identify and characterize this important synthetic intermediate. The provided experimental protocol offers a starting point for acquiring empirical data, which will be invaluable for confirming and refining the predictions made in this guide. The combination of predictive analysis and a clear experimental framework serves as a valuable resource for scientists working with this and related pyrazole derivatives.

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  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

  • UVIC. (n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Exploratory

The Versatile Architect: A Technical Guide to 4-Iodo-1-methyl-3-nitro-1H-pyrazole in Modern Synthesis

Introduction: Unveiling a Powerhouse Building Block In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerhouse Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. Among the pantheon of heterocyclic scaffolds, pyrazoles stand out for their remarkable biological activity and synthetic versatility.[1] This guide delves into the core utility of a highly functionalized and strategically valuable pyrazole derivative: 4-iodo-1-methyl-3-nitro-1H-pyrazole .

This molecule is not merely a static scaffold; it is a dynamic tool engineered for complex molecular construction. The genius of its design lies in the orthogonal reactivity of its substituents. The iodo group at the 4-position serves as a prime handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles. Concurrently, the nitro group at the 3-position acts as a powerful electron-withdrawing group, modulating the reactivity of the pyrazole ring and serving as a synthetic precursor to an amino group—a critical pharmacophore in many bioactive molecules. The N-methyl group ensures regiochemical integrity, preventing isomerization and offering a fixed vector for molecular elaboration.

This guide will provide researchers, medicinal chemists, and process scientists with an in-depth understanding of the synthesis, reactivity, and application of this pivotal building block, moving beyond simple protocols to explain the causality behind the chemistry.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is the foundation of its effective use. While comprehensive experimental data for this specific isomer can be sparse, we can compile known specifications and data from closely related analogues.

Table 1: Physicochemical Properties of 4-Iodo-1-methyl-3-nitro-1H-pyrazole and Related Compounds

Property4-Iodo-1-methyl-3-nitro-1H-pyrazole3-Iodo-1-methyl-4-nitro-1H-pyrazole4-Iodopyrazole
Molecular Formula C₄H₄IN₃O₂C₄H₄IN₃O₂C₃H₃IN₂
Molecular Weight 253.00 g/mol 253.00 g/mol 193.97 g/mol [2]
Appearance Likely a solid, off-white to yellow crystalsNot specifiedSolid
Melting Point Not availableNot available108-110 °C[2]
Storage 2-8°C, protect from light, store under inert gas2-8°C, light-proof, inert gasNot specified

Spectroscopic Characterization: Characterization relies on standard spectroscopic methods. For a 4-iodo-1-methyl-3-nitro-1H-pyrazole structure, one would anticipate:

  • ¹H NMR: A singlet for the C5-proton, typically downfield due to the influence of the adjacent nitro group, and a singlet for the N-methyl protons.

  • ¹³C NMR: Resonances corresponding to the four unique carbon atoms of the molecule. The carbon bearing the iodo group (C4) would appear at a characteristic upfield chemical shift compared to its protonated analogue.

  • IR Spectroscopy: Strong characteristic peaks for the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

  • Mass Spectrometry: A clear molecular ion peak corresponding to the calculated molecular weight.

Synthesis of the Building Block: A Validated Pathway

The reliable synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole is crucial for its application. A common and effective strategy involves the direct iodination of the corresponding 1-methyl-3-nitro-1H-pyrazole precursor.[3] The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, but the C4 position remains the most susceptible site for halogenation.

Synthesis_Pathway Start 1-Methyl-3-nitro-1H-pyrazole Reagents Iodinating Agent (e.g., I₂, NIS) Acidic or Neutral Conditions Start->Reagents Product 4-Iodo-1-methyl-3-nitro-1H-pyrazole Reagents->Product Electrophilic Iodination

Caption: Synthetic route to 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative procedure based on established methodologies for the iodination of pyrazole systems.[4]

  • Inert Atmosphere: To a dry, round-bottom flask equipped with a magnetic stirrer, add 1-methyl-3-nitro-1H-pyrazole (1.0 eq). The flask is then purged with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a suitable solvent. Dichloromethane (DCM) or chloroform are common choices.

  • Reagent Addition: Add the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq), portion-wise at room temperature. The use of NIS is often preferred over molecular iodine as it avoids the generation of HI, which can be problematic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Causality and Control: The success of this synthesis hinges on controlling the electrophilicity of the iodinating species and managing the deactivated nature of the pyrazole ring. The N-methyl group directs iodination to the 4- or 5-position. However, the strong deactivating effect of the 3-nitro group makes the 4-position the more favorable site for electrophilic attack.

The Core of Utility: Key Reactions and Methodologies

The true power of 4-iodo-1-methyl-3-nitro-1H-pyrazole is realized in its capacity to undergo a diverse array of transformations, particularly palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition into a Pd(0) complex, the key initiating step in these catalytic cycles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. For our building block, this reaction allows for the introduction of a wide range of aryl or vinyl groups at the C4 position.[5][6]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A 4-Iodo-1-methyl-3-nitro-1H-pyrazole Product 4-Aryl/Vinyl-1-methyl-3-nitro-1H-pyrazole A->Product B Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Setup: In a Schlenk flask under an inert atmosphere, combine 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-5 mol%).

  • Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS.

  • Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified via column chromatography.

Expert Insight: The choice of ligand and base is critical. Dppf is a robust ligand for many Suzuki couplings involving heteroaryl halides. The base is required for the transmetalation step, activating the boronic acid. The presence of the nitro group can sometimes complicate catalysis, potentially requiring more electron-rich ligands or stronger bases to achieve high yields.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, directly attaching terminal alkynes to the pyrazole core.[7] This is invaluable for creating linear, rigid structures often sought in materials science and as precursors for further transformations.[8][9]

Sonogashira_Workflow reagents 4-Iodo-1-methyl-3-nitro-1H-pyrazole Terminal Alkyne (R-C≡CH) Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) process Reaction Setup (Inert Atmosphere) | {Stir at RT to 80 °C} | {Monitor by TLC/LC-MS} reagents->process workup Quench & Extract Dry & Concentrate Purify (Chromatography) process->workup product 4-Alkynyl-1-methyl-3-nitro-1H-pyrazole workup->product

Caption: Experimental workflow for a typical Sonogashira reaction.

Protocol: Copper-Catalyzed Sonogashira Coupling

  • Inert Conditions: To a dry Schlenk flask under argon, add 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 eq), the palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[10] Add a suitable amine base, typically triethylamine (Et₃N) (2.0-3.0 eq), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.2 eq).[10]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction's progress.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the residue by column chromatography to isolate the alkynylated pyrazole.

Self-Validation System: A key aspect of a trustworthy protocol is self-validation. In this case, the reaction progress can be easily tracked by the disappearance of the starting iodo-pyrazole and the appearance of a new, less polar spot on TLC. The final product's identity is confirmed by LC-MS and NMR, where the appearance of alkyne proton and carbon signals provides definitive proof of success.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The ability to form carbon-nitrogen bonds is central to medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of the iodo-pyrazole with a vast array of primary and secondary amines, providing direct access to 4-aminopyrazole derivatives.[11][12]

Protocol: Buchwald-Hartwig C-N Cross-Coupling

  • Glovebox/Inert Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., tBuXPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.[11]

  • Reagent Addition: Add 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 eq) and the amine coupling partner (1.1-1.2 eq).[11]

  • Solvent: Add anhydrous, degassed toluene or dioxane.[12]

  • Heating: Seal the vessel and heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.[12]

  • Purification: After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. Purification by column chromatography yields the desired 4-aminopyrazole derivative.

Expert Insight: The primary challenge with aminopyrazoles can be catalyst inhibition by the nitrogen-rich substrate.[12] The use of sterically hindered, electron-rich bulky biaryl phosphine ligands (Buchwald ligands) is crucial. These ligands promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition and leading to higher yields.[13]

Reduction of the Nitro Group

A key secondary transformation is the reduction of the 3-nitro group to a 3-amino group. This conversion unlocks a critical functional group for further derivatization or for its role as a hydrogen bond donor in biological interactions.

Protocol: Nitro Group Reduction

  • Catalyst Setup: In a flask, suspend the 4-substituted-1-methyl-3-nitro-1H-pyrazole in a solvent like ethanol or ethyl acetate. Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 wt. %) or Raney Nickel.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂), often using a balloon. For more robust reductions, a Parr hydrogenator may be used.

  • Reaction: The mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete.

  • Filtration and Concentration: The reaction mixture is carefully filtered through celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the 3-aminopyrazole derivative, which is often pure enough for subsequent steps or can be further purified if necessary.

Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The 4-iodo-1-methyl-3-nitro-1H-pyrazole building block provides a direct route to novel analogues of these drugs. For example, it is a key intermediate in the synthesis of kinase inhibitors, where the pyrazole core acts as a hinge-binding motif. The subsequent derivatization at the C4 position allows for exploration of the solvent-exposed region of the kinase active site, while the 3-amino group can form critical hydrogen bonds. This systematic approach enables fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Iodo-1-methyl-3-nitro-1H-pyrazole is a testament to the power of strategic molecular design. It is more than a simple reagent; it is a versatile platform for innovation. The orthogonal reactivity of its iodo and nitro groups provides chemists with a reliable and predictable toolkit for constructing complex molecules. By understanding the principles behind its synthesis and reactivity—from the choice of catalyst in a cross-coupling reaction to the conditions required for a selective reduction—researchers can unlock its full potential to accelerate the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • MySkinRecipes. 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Benchchem. Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Sigma-Aldrich. 4-Iodopyrazole 99 3469-69-0.
  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review.
  • Benchchem. Preventing deiodination of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Semantic Scholar. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
  • Smolecule. 3-Iodo-1-methyl-5-nitro-1H-pyrazole.
  • Benchchem. Technical Support Center: Cross-Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Request PDF. Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • MySkinRecipes. 3-Iodo-1-methyl-4-nitro-1H-pyrazole.
  • ChemicalBook. 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.
  • PubChem - NIH. 4-Iodopyrazole | C3H3IN2 | CID 77022.
  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • RSC Advances (RSC Publishing). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • PubMed Central. Current status of pyrazole and its biological activities.
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Heck Coupling of Substituted Iodopyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazole Vinylation The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Vinylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The ability to introduce vinyl substituents onto the pyrazole ring via the Mizoroki-Heck reaction opens up a vast chemical space for the synthesis of novel drug candidates, agrochemicals, and organic electronic materials. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1] This guide provides a detailed exploration of the Heck coupling conditions specifically tailored for substituted iodopyrazoles, offering insights into the causal factors behind experimental choices and providing robust, validated protocols for successful implementation in a research and development setting.

Iodopyrazoles are particularly attractive substrates for the Heck reaction due to the high reactivity of the carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2] This enhanced reactivity often allows for milder reaction conditions compared to their bromo or chloro counterparts. This document will delve into the critical parameters governing the success of this transformation, including catalyst selection, the role of ligands, the choice of base and solvent, and the influence of substituents on both the pyrazole ring and the alkene coupling partner.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Heck coupling of iodopyrazoles. The generally accepted catalytic cycle, depicted below, involves the alternation of the palladium catalyst between the Pd(0) and Pd(II) oxidation states.[3]

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Pyrazole-I Ar-Pd(II)-I(L2) Pyrazolyl-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-I(L2)->Alkene_Coordination + Alkene Alkene_Complex Alkene-Pyrazolyl-Pd(II) Complex Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex Alkyl-Pd(II) Complex Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination + Base - Base-H-I Reductive_Elimination->Pd(0)L2 - Product Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - 4-Iodo-1H-tritylpyrazole (1.0 equiv) - Methyl acrylate (1.2 equiv) - Pd(OAc)2 (1 mol%) - P(OEt)3 (4 mol%) - Et3N (2.0 equiv) - DMF Inert Degas with Argon/Nitrogen Reagents->Inert Heat Heat at 80 °C for 24 h Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool to RT, add water Monitor->Quench Upon completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine, dry (Na2SO4) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify by column chromatography Concentrate->Purify Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Reagents Combine in a microwave vial: - Substituted Iodopyrazole (1.0 equiv) - Alkene (1.5 equiv) - Pd(OAc)2 (2 mol%) - K2CO3 (2.0 equiv) - DMF Seal Seal the vial Reagents->Seal Irradiate Irradiate at 120-150 °C for 15-60 min Seal->Irradiate Cool Cool to RT Irradiate->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Introduction: The Strategic Importance of 4-Aminopyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aminopyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in blockbuster drugs highlights its importance as a "privileged scaffold" in drug design.[3] The introduction of an amino group at the C4 position of the pyrazole ring can significantly influence the molecule's pharmacological profile, making the development of robust and versatile synthetic methods for creating 4-aminopyrazoles a critical endeavor for researchers in drug discovery and development.[4]

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other fine chemicals.[5][6] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides and a wide range of amine coupling partners.[7] While the Buchwald-Hartwig amination has been extensively studied for a variety of substrates, its application to electron-deficient and potentially coordinating heteroaromatic systems like 4-iodo-1-methyl-3-nitro-1H-pyrazole presents unique challenges and requires careful optimization of reaction conditions.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to synthesize a variety of 4-amino-1-methyl-3-nitro-1H-pyrazoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Catalytic Cycle of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[9] A general representation of this cycle is depicted below. The cycle is initiated by the formation of an active Pd(0) species, which then undergoes oxidative addition with the aryl halide (in our case, 4-iodo-1-methyl-3-nitro-1H-pyrazole). The resulting Pd(II) complex then coordinates with the amine nucleophile. Subsequent deprotonation by a base facilitates the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Ar-X Ligand/Amine Exchange Ligand/Amine Exchange Ar-Pd(II)(L)-X->Ligand/Amine Exchange Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ligand/Amine Exchange->Ar-Pd(II)(L)-NHR'R'' HNR'R'', Base Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NHR'R''->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-iodo-1-methyl-3-nitro-1H-pyrazole

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-iodo-1-methyl-3-nitro-1H-pyrazole with a representative primary or secondary amine.

Materials and Equipment
  • 4-iodo-1-methyl-3-nitro-1H-pyrazole

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[10]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reagent Preparation and Stoichiometry

The following table provides a starting point for reagent quantities. Optimization may be required for different amine coupling partners.

ReagentMolar Equivalents
4-iodo-1-methyl-3-nitro-1H-pyrazole1.0
Amine1.2 - 1.5
Palladium precatalyst0.01 - 0.05
Phosphine ligand0.02 - 0.10
Base1.5 - 2.5
Anhydrous Solvent-

Note on Reagent Selection:

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial for the success of the reaction.[11] For electron-deficient heteroaromatic iodides, bulky and electron-rich phosphine ligands such as XPhos or RuPhos often provide good results.[4] The use of pre-formed palladium precatalysts can lead to more consistent results.[12]

  • Base: The choice of base depends on the functional group tolerance of the substrates.[5] Strong bases like NaOtBu are often effective but may not be compatible with sensitive functional groups.[5] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in such cases, although they may require higher reaction temperatures or longer reaction times.[9]

  • Solvent: The solvent should be anhydrous and capable of dissolving all reaction components at the reaction temperature.[13] Toluene and dioxane are commonly used solvents for Buchwald-Hartwig aminations.[14]

Reaction Setup and Procedure

The following workflow outlines the key steps in setting up the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification a Dry glassware under vacuum or in an oven b Add Pd precatalyst, ligand, and base to the flask a->b c Evacuate and backfill the flask with inert gas (3x) b->c d Add 4-iodo-1-methyl-3-nitro-1H-pyrazole and amine c->d e Add anhydrous solvent via syringe d->e f Heat the reaction mixture with stirring e->f g Monitor reaction progress by TLC or LC-MS f->g h Cool the reaction to room temperature g->h i Dilute with an organic solvent and filter h->i j Wash the filtrate with water and brine i->j k Dry the organic layer and concentrate j->k l Purify the crude product by column chromatography k->l

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under a stream of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Add the 4-iodo-1-methyl-3-nitro-1H-pyrazole and the amine coupling partner to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the final product, 4-amino-1-methyl-3-nitro-1H-pyrazole, should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups.

Expected Results and Optimization

The yield of the Buchwald-Hartwig amination can vary depending on the specific amine used. The following table provides a hypothetical summary of expected results with different classes of amines.

Amine TypeExample AmineTypical Yield RangeKey Considerations
Aliphatic Cyclic Morpholine75-90%Generally, good nucleophiles and provide high yields.[9]
Aliphatic Acyclic n-Butylamine60-80%May require slightly higher temperatures or longer reaction times compared to cyclic amines.[9]
Aryl Amines Aniline65-85%The electronic properties of the aniline can influence reactivity. Electron-donating groups generally improve yields.[9]
Heteroaryl Amines 2-Aminopyridine40-70%Can be challenging substrates due to potential coordination to the palladium catalyst.[9]

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise during a Buchwald-Hartwig amination.[12] This section provides guidance on common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor solvent quality- Insufficiently inert atmosphere- Inappropriate base or ligand- Use a fresh batch of catalyst and ligand.- Ensure the solvent is anhydrous and degassed.[10]- Improve the inert gas technique.- Screen different bases and ligands.[12]
Formation of Side Products - Reaction temperature too high- Competing side reactions (e.g., dehalogenation)- Lower the reaction temperature.- Use a milder base.- Consider a different catalyst/ligand combination that favors the desired C-N coupling.
Difficulty in Purification - Residual catalyst or ligand- Formation of highly polar byproducts- Filter the crude product through a plug of silica gel before column chromatography.- Employ a different chromatographic solvent system or consider recrystallization.
Inconsistent Results - Variations in reagent quality- Inconsistent reaction setup- Use reagents from a reliable source and store them properly.- Standardize the reaction setup and procedure, including the method of degassing and the rate of stirring.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 4-amino-1-methyl-3-nitro-1H-pyrazoles. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can efficiently access a wide range of these important building blocks for drug discovery and development. The information and protocols provided in these application notes are intended to serve as a comprehensive guide to facilitate the successful implementation of this powerful synthetic methodology.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 25, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 844–847. [Link]

  • Kim, J., Lee, S., & Kim, I. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

  • Larina, L. I., & Semenov, V. A. (2025). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. Russian Chemical Reviews, 94(4). [Link]

  • Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(18), 1665–1684. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Retrieved January 25, 2026, from [Link]

  • Lentzen, G., & Leroux, F. R. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES. HETEROCYCLES, 93(2), 627. [Link]

  • Smith, C. J., & Lee, C.-F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(16), 4139–4156. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved January 25, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. (2024, June 16). Retrieved January 25, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Retrieved January 25, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Retrieved January 25, 2026, from [Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes. (n.d.). Retrieved January 25, 2026, from [Link]

  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. (n.d.). Retrieved January 25, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (n.d.). Retrieved January 25, 2026, from [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016, August 6). Retrieved January 25, 2026, from [Link]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. (2022, July 29). Retrieved January 25, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Retrieved January 25, 2026, from [Link]

  • Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. (2024, August 1). Retrieved January 25, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). Retrieved January 25, 2026, from [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Retrieved January 25, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). Retrieved January 25, 2026, from [Link]

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Sources

Method

Application Notes and Protocols: CuI-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols

Abstract This technical guide provides a comprehensive overview and detailed protocols for the copper(I) iodide (CuI)-catalyzed C-O coupling reaction between 4-iodopyrazoles and various alcohols. This transformation offe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the copper(I) iodide (CuI)-catalyzed C-O coupling reaction between 4-iodopyrazoles and various alcohols. This transformation offers an efficient pathway to synthesize 4-alkoxypyrazoles, valuable structural motifs in medicinal chemistry and drug development. We will explore the mechanistic underpinnings of this Ullmann-type condensation, delineate optimized reaction protocols derived from peer-reviewed literature, and discuss the scope and limitations of the methodology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Significance of 4-Alkoxypyrazoles

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of these compounds. Specifically, the introduction of an alkoxy group at the C4-position can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Traditional methods for the synthesis of aryl ethers, such as the Williamson ether synthesis, often require harsh conditions and are limited by substrate scope. The copper-catalyzed Ullmann condensation has emerged as a milder and more versatile alternative for the formation of C(sp²)–O bonds.[1][2] The protocol detailed herein focuses on a modern iteration of this classic reaction, employing a CuI catalyst in conjunction with a phenanthroline-based ligand to facilitate the direct alkoxylation of 4-iodo-1H-pyrazoles.[3] This method is notable for its operational simplicity and its successful application in the synthesis of natural products like withasomnine.[3][4]

Mechanistic Insights: The Copper Catalytic Cycle

The CuI-catalyzed coupling of an aryl halide with an alcohol, often referred to as an Ullmann condensation, is generally understood to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates.[5] While the precise mechanism can be influenced by the specific ligands and substrates, a widely accepted pathway involves oxidative addition and reductive elimination steps.[5][6]

The key steps are as follows:

  • Alkoxide Formation: The alcohol starting material is deprotonated by a base (e.g., potassium t-butoxide) to form a more nucleophilic potassium alkoxide.

  • Ligand Association: The active Cu(I) catalyst coordinates with a ligand (L), such as 3,4,7,8-tetramethyl-1,10-phenanthroline, which enhances its solubility and reactivity.[7][8]

  • Complexation: The copper(I) complex then coordinates with the alkoxide.

  • Oxidative Addition: The 4-iodopyrazole undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate. This is often the rate-limiting step in copper-catalyzed couplings.[6][7]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the 4-alkoxypyrazole product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

Ullmann_Condensation_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI_L L-Cu(I)X Cu_Alkoxide L-Cu(I)-OR CuI_L->Cu_Alkoxide + R-O⁻ CuIII_Intermediate L-Cu(III)(Ar)(OR)X Cu_Alkoxide->CuIII_Intermediate + Ar-I (Oxidative Addition) CuIII_Intermediate->CuI_L Regenerates Catalyst Product Ar-OR CuIII_Intermediate->Product Reductive Elimination ArI 4-Iodopyrazole (Ar-I) ArI->CuIII_Intermediate ROH Alcohol (R-OH) ROH->Cu_Alkoxide Deprotonation by Base Base Base (t-BuOK) Base->ROH caption Proposed Catalytic Cycle for CuI-Catalyzed C-O Coupling.

Figure 1: Proposed Catalytic Cycle for CuI-Catalyzed C-O Coupling.

Optimized Protocol: Microwave-Assisted Synthesis

The following protocol is based on the optimized conditions reported for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles.[3] Microwave irradiation is employed to accelerate the reaction, significantly reducing the reaction time to just one hour.

Materials and Reagents
  • Substrate: 4-Iodo-1H-pyrazole derivative

  • Nucleophile: Alcohol (used in excess, acts as solvent)

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline

  • Base: Potassium t-butoxide (KOtBu)

  • Equipment: Microwave reactor, appropriate reaction vessels, magnetic stirrer, standard laboratory glassware for workup and purification.

Step-by-Step Experimental Procedure
  • Vessel Preparation: To a dry microwave reaction vessel equipped with a magnetic stir bar, add the 4-iodopyrazole substrate.

  • Addition of Reagents: Sequentially add potassium t-butoxide (2.0 equivalents), copper(I) iodide (0.2 equivalents, 20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.2 equivalents, 20 mol%).

  • Addition of Alcohol: Add the desired alcohol. The alcohol is typically used in excess and serves as the reaction solvent.

  • Sealing and Reaction: Securely seal the reaction vessel. Place it inside the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 130 °C for 1 hour. Ensure that stirring is active throughout the reaction.

  • Workup: After the reaction is complete and the vessel has cooled to room temperature, carefully unseal it. Quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkoxypyrazole.

Reaction Scope and Limitations

The efficiency of the CuI-catalyzed C-O coupling is influenced by the structure of the alcohol nucleophile.[3][4] A summary of the substrate scope is presented below.

Data Summary: Alcohol Substrate Scope

The following table summarizes the yields obtained from the coupling of a model 4-iodopyrazole with various alcohols under the optimized microwave conditions.[4]

EntryAlcoholProductYield (%)
1Methanol4-methoxypyrazole76
2Ethanol4-ethoxypyrazole61
3n-Propanol4-propoxypyrazole67
4n-Butanol4-butoxypyrazole33
5Isobutyl alcohol4-isobutoxypyrazole45
6Isopropanol (sec)4-isopropoxypyrazole9
7sec-Butanol (sec)N/A0
8tert-Butanol (tert)N/A0
9Cyclopentanol (sec)4-cyclopentyloxypyrazole18
10Cyclohexanol (sec)4-cyclohexyloxypyrazole25
Field-Proven Insights & Causality
  • Primary vs. Secondary/Tertiary Alcohols: The reaction demonstrates a clear preference for primary alcohols. Linear, short-chain primary alcohols like methanol and ethanol provide good to moderate yields.[4]

  • Steric Hindrance: The yield decreases significantly with increasing steric bulk of the alcohol. Branched primary alcohols (isobutyl alcohol) give lower yields than their linear counterparts.[4] Secondary alcohols, such as isopropanol, are poor substrates, and bulky secondary (sec-butanol) and tertiary (tert-butanol) alcohols are incompatible with these reaction conditions, likely due to severe steric hindrance that impedes either the formation of the copper alkoxide or the subsequent reductive elimination step.[4]

  • Cyclic Alcohols: While cyclic secondary alcohols are more reactive than their acyclic counterparts, the yields remain modest.[4]

  • Chain Length: For linear primary alcohols, an increase in chain length appears to negatively impact the yield, as seen in the drop from methanol to n-butanol.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxidized CuI)- Insufficiently dry reagents/solvent- Ineffective base- Microwave temperature not reached- Use freshly purchased or purified CuI.- Ensure all glassware is oven-dried and reagents are anhydrous.- Use a fresh bottle of potassium t-butoxide.- Calibrate the microwave reactor's temperature sensor.
Dehalogenation of Starting Material - Presence of a hydrogen source and a reducing environment.- Ensure rigorous exclusion of water until the workup step.
Low Yield with Secondary Alcohols - Steric hindrance is the primary limiting factor.- Consider alternative, more sterically accessible ligands.- Prolong the reaction time, but monitor for decomposition.- Explore alternative synthetic routes if yields remain poor.
Difficult Product Isolation - High boiling point of the alcohol solvent.- If using high-boiling alcohols, use a co-solvent (e.g., toluene, xylene) and a stoichiometric amount of the alcohol rather than using it as the solvent.[8]

Application: Synthesis of Withasomnine

This CuI-catalyzed C-O coupling methodology has been successfully applied as a key step in an improved synthesis of withasomnine, a pyrazole-containing natural product.[3] The reaction facilitates the intramolecular cyclization of a pyrazole precursor bearing a primary alcohol, demonstrating the utility of the method in constructing complex molecular architectures.

Figure 2: Application in the Synthesis of Withasomnine.

Conclusion

The CuI-catalyzed coupling of 4-iodopyrazoles with alcohols is a robust and efficient method for the synthesis of 4-alkoxypyrazoles. The use of a phenanthroline ligand and microwave heating accelerates the reaction, providing access to a range of products in a short timeframe. While the reaction is most effective for primary alcohols, it represents a significant improvement over traditional methods. Its successful application in the total synthesis of withasomnine underscores its value to the synthetic and medicinal chemistry communities. Future work may focus on developing catalyst systems that are more tolerant of sterically hindered secondary and tertiary alcohols.[4]

References

Sources

Application

Application Notes and Protocols: Leveraging 4-iodo-1-methyl-3-nitro-1H-pyrazole in Fragment-Based Drug Discovery

Introduction: The Strategic Value of a Well-Designed Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening sm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Well-Designed Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency. The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. An ideal fragment should not only be a good starting point in terms of binding but also possess chemical handles that facilitate its evolution into a potent, drug-like molecule.

This document outlines the strategic application of 4-iodo-1-methyl-3-nitro-1H-pyrazole , a functionally rich and synthetically tractable fragment, in FBDD campaigns. We will delve into the rationale behind its design, its inherent advantages, and provide detailed protocols for its integration into screening and hit-to-lead optimization workflows.

The Molecular Rationale: Deconstructing 4-iodo-1-methyl-3-nitro-1H-pyrazole

The utility of this fragment stems from the synergistic interplay of its three key components: the pyrazole scaffold, the iodo substituent, and the nitro group.

1. The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[1] Its value lies in its:

  • Synthetic Tractability: A vast body of literature exists on the synthesis and functionalization of pyrazoles, allowing for rapid and diverse chemical elaboration.[2]

  • Metabolic Stability: Compared to other heterocyles like imidazole, the pyrazole ring tends to be more resistant to metabolic cleavage.[3]

  • Versatile Binding Interactions: The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor. While the N1-methyl group in our fragment removes the donor capability at that position, the N2 nitrogen remains a hydrogen bond acceptor, and the overall scaffold is a rigid platform for orienting other functional groups.[3]

2. The Iodo Group: More Than Just a Bulky Halogen

The iodine atom at the 4-position is a key feature for FBDD. Its inclusion is strategic for several reasons:

  • Halogen Bonding: Iodine is an excellent halogen bond donor. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site can provide a significant and specific contribution to binding affinity.[4]

  • Vector for Growth: The carbon-iodine bond is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), providing a clear and reliable vector for "fragment growing" into adjacent pockets of the binding site.[5]

  • Probing Specificity: The defined position of the iodine allows for precise exploration of a target's topology, guiding the subsequent synthetic elaboration in a structure-based design approach.

3. The Nitro Group: A Modulator of Properties and a Point of Interaction

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring.[6][7] While sometimes viewed with caution due to potential toxicity, its inclusion in a fragment can be highly advantageous:[8][9]

  • Directed Interactions: The polar nitro group can engage in favorable electrostatic and dipole-dipole interactions within the binding site, contributing to affinity and specificity.

  • Modulation of Physicochemical Properties: It impacts the molecule's pKa, solubility, and overall electronic character, which can be fine-tuned during optimization.[7]

  • Synthetic Handle: The nitro group can be chemically reduced to an amine, which then opens up a vast array of subsequent chemical modifications, providing an alternative vector for fragment evolution.

Physicochemical Properties of the Fragment

A successful fragment should adhere to the "Rule of Three" as a general guideline. Let's analyze our proposed fragment in this context.

PropertyValue"Rule of Three" Guideline
Molecular Weight 253.0 g/mol [10]< 300 Da
cLogP ~1.5 - 2.0 (estimated)< 3
Hydrogen Bond Donors 0< 3
Hydrogen Bond Acceptors 3 (2 from nitro, 1 from N2 of pyrazole)< 3
Rotatable Bonds 1 (C-N bond of nitro group)< 3

While the hydrogen bond acceptor count is at the upper limit, the fragment's rigidity and well-defined interaction points make it an excellent candidate for initial screening.

Experimental Workflows and Protocols

The integration of 4-iodo-1-methyl-3-nitro-1H-pyrazole into an FBDD campaign follows a structured, multi-stage process.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_val Phase 3: Hit Validation cluster_opt Phase 4: Hit-to-Lead Optimization Frag_Syn Fragment Synthesis & QC Lib_Prep Library Plate Preparation Frag_Syn->Lib_Prep Screen Biophysical Screening (NMR, SPR, or X-ray) Lib_Prep->Screen Target_Prep Target Protein Purification & QC Target_Prep->Screen Hit_ID Hit Identification Screen->Hit_ID Ortho_Screen Orthogonal Screen (e.g., ITC, nanoDSF) Hit_ID->Ortho_Screen Affinity Affinity Measurement (Kd determination) Ortho_Screen->Affinity Struct_Bio Structural Biology (X-ray Crystallography) SBDD Structure-Based Design Struct_Bio->SBDD Affinity->Struct_Bio Chem_Syn Chemical Synthesis (Growing, Linking) SBDD->Chem_Syn SAR SAR by NMR/ Biochemical Assays Chem_Syn->SAR SAR->SBDD Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Library Preparation

Objective: To prepare high-quality, assay-ready plates of 4-iodo-1-methyl-3-nitro-1H-pyrazole for screening.

Causality: The purity and solubility of the fragment are paramount. Impurities can lead to false positives, while poor solubility will prevent accurate determination of binding affinity. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most screening assays.

Materials:

  • 4-iodo-1-methyl-3-nitro-1H-pyrazole (purity >95% confirmed by NMR and LC-MS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acoustic liquid handler or calibrated multichannel pipette

  • Assay-ready microplates (e.g., 96- or 384-well)

Procedure:

  • Purity Verification: Confirm the identity and purity of the synthesized fragment using ¹H NMR and LC-MS.

  • Solubility Assessment: Determine the maximum solubility of the fragment in the chosen assay buffer containing a low percentage of DMSO (e.g., 1-5%). This is crucial for avoiding compound precipitation during the assay.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of the fragment in 100% anhydrous DMSO.

  • Plating: Using an acoustic liquid handler or calibrated pipette, dispense the fragment stock solution into the desired microplate format to create a master plate.

  • Storage: Seal the plates and store at -20°C or -80°C to prevent degradation and solvent evaporation.

Protocol 2: Primary Screening using NMR Spectroscopy

Objective: To identify binding of the fragment to the target protein using protein-observed NMR experiments.[11][12]

Causality: ¹H-¹⁵N HSQC NMR experiments are highly sensitive to changes in the chemical environment of the protein's backbone amide groups.[13] When a fragment binds, it perturbs the chemical shifts of nearby residues, providing direct evidence of interaction and localizing the binding site. This method is robust for detecting weak interactions typical of fragments.[11]

Materials:

  • ¹⁵N-isotopically labeled target protein (25-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5% D₂O).

  • Fragment stock solution in d6-DMSO.

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.

  • Fragment Addition: Add the fragment to the protein sample to a final concentration typically between 100 µM and 1 mM. The final DMSO concentration should be kept constant and low (e.g., ≤5%).

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate binding. The magnitude of the CSPs can be used to map the binding site onto the protein's structure.

Protocol 3: Hit Validation with Surface Plasmon Resonance (SPR)

Objective: To confirm the binding interaction identified by NMR and to determine the binding affinity (K_D) and kinetics (k_on, k_off).[14][15][16]

Causality: SPR is a label-free biophysical technique that measures changes in mass on a sensor surface in real-time.[17][18] By immobilizing the target protein and flowing the fragment over the surface, one can directly measure the association and dissociation rates, providing a quantitative measure of the interaction. This orthogonal technique helps to eliminate false positives from the primary screen.[16]

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target protein.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Serial dilutions of the fragment in running buffer.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a low to medium density immobilization level to avoid mass transport limitations.

  • Kinetic/Affinity Analysis:

    • Inject a series of increasing concentrations of the fragment over the immobilized protein surface and a reference flow cell.

    • Record the sensorgrams (response units vs. time).

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To obtain a high-resolution 3D structure of the protein-fragment complex.[19][20]

Causality: A crystal structure provides the ultimate validation of a fragment hit. It reveals the precise binding mode, orientation, and specific molecular interactions (including any halogen bonds from the iodine).[20] This structural information is indispensable for the subsequent structure-based design and optimization phase.[21]

Materials:

  • High-purity, crystallization-grade target protein.

  • Crystallization screening kits and plates.

  • Fragment stock solution.

  • Cryoprotectant.

  • Synchrotron X-ray source.

Procedure:

  • Protein Crystallization: Obtain crystals of the apo-protein using vapor diffusion (sitting or hanging drop) methods. Crystals must be robust and diffract to a suitable resolution (<2.5 Å).[21]

  • Fragment Soaking: Transfer the apo-crystals into a solution containing the fragment (typically 1-10 mM) and cryoprotectant. The soaking time can vary from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and refine the structure to obtain the final protein-ligand complex model.

Phase 4: From Hit to Lead - The Path Forward

With a validated, structurally characterized hit, the process of evolving the fragment into a potent lead compound begins. The chemical features of 4-iodo-1-methyl-3-nitro-1H-pyrazole are ideally suited for this phase.

Optimization_Strategies cluster_growth Fragment Growing cluster_merge Fragment Merging cluster_link Fragment Linking start 4-iodo-1-methyl-3-nitro-1H-pyrazole Validated Hit (K_D ~ 100 µM) growth_iodo Strategy: C-I Cross-Coupling Reaction: Sonogashira, Suzuki, etc. Goal: Extend into adjacent pocket start->growth_iodo merge Strategy: Scaffold Hopping Condition: Another fragment binds nearby Goal: Combine pharmacophores start->merge link Strategy: Linker Chemistry Condition: Second fragment in distinct site Goal: Bridge two binding sites start->link

Caption: Key strategies for hit-to-lead optimization.

Strategy 1: Fragment Growing via the Iodo Group The primary and most direct optimization strategy is to use the iodine as a synthetic handle for cross-coupling reactions.[22] Based on the crystal structure, chemists can design and synthesize new analogues where the iodo group is replaced with moieties that extend into unoccupied regions of the binding site, forming new, favorable interactions and increasing potency.

Strategy 2: Elaboration via the Nitro Group As a secondary strategy, the nitro group can be reduced to an amine. This new functional group can then be acylated, alkylated, or used in other transformations to probe different interaction vectors within the binding pocket.

Conclusion

4-iodo-1-methyl-3-nitro-1H-pyrazole is not merely a random small molecule; it is a strategically designed chemical tool for fragment-based drug discovery. Its pyrazole core provides a stable and synthetically versatile scaffold, while the iodo and nitro groups offer orthogonal vectors for probing molecular interactions and for subsequent chemical optimization. By employing a rigorous workflow of biophysical screening, hit validation, and structure-based design, this fragment can serve as an exceptional starting point for the development of novel, high-quality therapeutics.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 17). Frontiers. Retrieved January 25, 2026, from [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024, September 20). PubMed. Retrieved January 25, 2026, from [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025, December 8). Retrieved January 25, 2026, from [Link]

  • Nitro-Group-Containing Drugs. (2019, March 28). PubMed. Retrieved January 25, 2026, from [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved January 25, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 25, 2026, from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 18). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis method of 1-methyl-4-iodopyrazole. (n.d.). Google Patents.
  • Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. (2021, June 23). YouTube. Retrieved January 25, 2026, from [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013, November 7). Diva-Portal.org. Retrieved January 25, 2026, from [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. (2018, August 10). PubMed. Retrieved January 25, 2026, from [Link]

  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. (n.d.). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. (2009, January 6). PubMed. Retrieved January 25, 2026, from [Link]

  • Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved January 25, 2026, from [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. Retrieved January 25, 2026, from [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

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  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Role of Iodine and Its Derivatives in Different Industries. (2024, November 7). Rock Chemicals, Inc. Retrieved January 25, 2026, from [Link]

  • Nitro-Group-Containing Drugs. (n.d.). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

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  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved January 25, 2026, from [Link]

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Method

Application Notes and Protocols for the Regioselective Synthesis of Trisubstituted Pyrazoles from Iodo-Precursors

Introduction: The Strategic Importance of Trisubstituted Pyrazoles and the Role of Iodo-Precursors Trisubstituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trisubstituted Pyrazoles and the Role of Iodo-Precursors

Trisubstituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials. Their value lies in the versatile substitution patterns that allow for fine-tuning of their biological and physical properties. However, controlling the regioselectivity during the synthesis of these heterocycles, particularly when aiming for specific substitution patterns like 1,3,5- or 1,4,5-trisubstitution, presents a significant synthetic challenge. Traditional methods often yield mixtures of regioisomers, necessitating tedious purification steps and reducing overall efficiency.

This guide focuses on advanced, regioselective strategies for the synthesis of trisubstituted pyrazoles that leverage the unique reactivity of iodo-precursors. The presence of an iodine atom in the starting materials serves a dual purpose: it can act as a directing group to control the regiochemical outcome of the cyclization reaction, and the resulting iodo-substituted pyrazole can be a versatile handle for further functionalization through various cross-coupling reactions. We will delve into the mechanistic underpinnings of these methodologies, providing not just step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to adapt and innovate in their own synthetic endeavors.

Method 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via In-Situ Generated Iodoalkynes

This one-pot method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles through the reaction of terminal alkynes, aldehydes, and N-alkylated tosylhydrazones, with a key in-situ iodination step. This approach is particularly advantageous as it avoids the isolation of potentially unstable intermediates and offers a broad substrate scope with excellent functional group tolerance.[1][2]

Mechanistic Rationale

The reaction proceeds through a cascade of transformations. Initially, the terminal alkyne is deprotonated and reacts with an aldehyde to form a propargyl alcohol. This intermediate is then treated with molecular iodine to generate an α-iodo-α,β-unsaturated ketone in situ. The N-alkylated tosylhydrazone then undergoes a condensation reaction, followed by an intramolecular cyclization and elimination of toluenesulfinic acid to afford the desired 1,3,5-trisubstituted pyrazole with high regioselectivity. The regioselectivity is dictated by the specific orientation of the nucleophilic attack of the hydrazine on the α-iodo-α,β-unsaturated ketone intermediate.

G Start Terminal Alkyne + Aldehyde Propargyl_Alcohol Propargyl Alcohol Start->Propargyl_Alcohol n-BuLi Iodo_Enone α-Iodo-α,β-unsaturated Ketone (in-situ) Propargyl_Alcohol->Iodo_Enone I₂ Intermediate Cyclization Intermediate Iodo_Enone->Intermediate Hydrazone Hydrazone N-Alkylated Tosylhydrazone Hydrazone->Intermediate Product 1,3,5-Trisubstituted Pyrazole Intermediate->Product Elimination

Figure 1: Workflow for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles.

Experimental Protocol: Synthesis of 1-Methyl-3-phenyl-5-propyl-1H-pyrazole

Materials:

  • 1-Pentyne (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • n-Butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes)

  • Iodine (1.2 mmol, 1.2 equiv)

  • N-Methyl-N-tosylhydrazine (1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (5 mL) and 1-pentyne (1.0 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 mmol) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add benzaldehyde (1.0 mmol) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and add a solution of iodine (1.2 mmol) in THF (2 mL) dropwise. Stir at room temperature for 1 hour.

  • Add N-methyl-N-tosylhydrazine (1.2 mmol) to the reaction mixture and reflux for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 1-methyl-3-phenyl-5-propyl-1H-pyrazole.

Data Summary
EntryAlkyneAldehydeHydrazoneYield (%)
11-PentyneBenzaldehydeN-Methyl-N-tosylhydrazine85
2Phenylacetylene4-ChlorobenzaldehydeN-Ethyl-N-tosylhydrazine78
3Cyclohexylacetylene2-NaphthaldehydeN-Benzyl-N-tosylhydrazine81

Method 2: Iodine-Mediated Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles from Morita-Baylis-Hillman Acetates

This powerful one-pot protocol enables the synthesis of 1,4,5-trisubstituted pyrazoles from readily available Morita-Baylis-Hillman (MBH) acetates and hydrazines.[3][4] Molecular iodine plays a crucial role in this transformation, acting as both a catalyst and an oxidant to facilitate the formation of a key allyl hydrazone intermediate, which then undergoes cyclization and aromatization.[3][4]

Mechanistic Insights

The reaction is initiated by a SN2' nucleophilic substitution of the hydrazine onto the MBH acetate, forming an allylic hydrazine.[3] Iodine then catalyzes the oxidation of this allylic hydrazine to the corresponding allylic hydrazone. Subsequent heating induces an intramolecular aza-Michael addition, leading to a pyrazolidine intermediate. Finally, oxidative aromatization, again facilitated by iodine under aerobic conditions, furnishes the 1,4,5-trisubstituted pyrazole.[3][4] The regioselectivity is determined by the intramolecular cyclization step, which is highly controlled by the structure of the allyl hydrazone intermediate.

G MBH_Acetate Morita-Baylis-Hillman Acetate + Hydrazine Allyl_Hydrazine Allylic Hydrazine MBH_Acetate->Allyl_Hydrazine SN2' Allyl_Hydrazone Allylic Hydrazone Allyl_Hydrazine->Allyl_Hydrazone I₂ (cat.), O₂ Pyrazolidine Pyrazolidine Intermediate Allyl_Hydrazone->Pyrazolidine Heat, aza-Michael Product 1,4,5-Trisubstituted Pyrazole Pyrazolidine->Product I₂, O₂ (Aromatization)

Figure 2: Proposed mechanism for the iodine-mediated synthesis of 1,4,5-trisubstituted pyrazoles.

Experimental Protocol: Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

Materials:

  • Methyl 2-(acetoxy(phenyl)methyl)acrylate (MBH acetate of methyl acrylate and benzaldehyde) (1.0 mmol, 1.0 equiv)

  • Phenylhydrazine (1.2 mmol, 1.2 equiv)

  • Iodine (0.2 mmol, 0.2 equiv)

  • 1,2-Dichloroethane (DCE), 5 mL

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the MBH acetate (1.0 mmol), phenylhydrazine (1.2 mmol), and iodine (0.2 mmol) in 1,2-dichloroethane (5 mL).

  • Reflux the reaction mixture for 8-12 hours under an air atmosphere (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.

Data Summary
EntryMBH Acetate fromHydrazineYield (%)
1Methyl acrylate, BenzaldehydePhenylhydrazine88
2Ethyl acrylate, 4-MethylbenzaldehydeMethylhydrazine92
3Acrylonitrile, 4-Methoxybenzaldehyde4-Chlorophenylhydrazine85

Discussion and Future Outlook

The use of iodo-precursors and iodine-mediated reactions represents a significant advancement in the regioselective synthesis of trisubstituted pyrazoles. These methods offer high efficiency, excellent regiocontrol, and operational simplicity. The resulting iodinated pyrazoles, or those synthesized via iodine-mediated pathways, are primed for further diversification, providing rapid access to a wide array of complex molecules for drug discovery and materials science.

Future research in this area could explore the development of enantioselective variations of these reactions, the use of other halogenated precursors, and the expansion of the substrate scope to include a wider range of functional groups. The continued exploration of metal-catalyzed cross-coupling reactions of iodo-pyrazoles will undoubtedly unlock new avenues for the synthesis of novel and valuable trisubstituted pyrazole derivatives.

References

  • Deng, X.; Mani, N. S. A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins. Org. Lett.2006, 8 (16), 3505–3508.
  • Zhang, X. et al. I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. J. Org. Chem.2014, 79 (21), 10170–10178.
  • Barberis, C. et al.
  • Willis, M. C. et al. Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Org. Lett.2007, 9 (19), 3757–3759.
  • Kong, Y.; Tang, M.; Wang, Y. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Org. Lett.2014, 16 (2), 576-9.
  • Reddy, B. V. S. et al. Iodine-Mediated One-Pot Synthesis of 1,4,5-Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. ChemistrySelect2018, 3 (32), 9229-9233.
  • Kim, J. N. et al. Synthesis of 1,3,4-trisubstituted pyrazoles. Tetrahedron Lett.2005, 46 (38), 6555-6558.
  • Bolm, C. et al. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. J. Org. Chem.2021, 86 (17), 11847–11857.
  • Harigae, R.; Moriyama, K.; Togo, H. Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. J. Org. Chem.2014, 79 (5), 2049-58.
  • She, Z. et al. Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes. J. Org. Chem.2012, 77 (7), 3627–3633.
  • Sharma, P. et al. Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. J. Pharm. Res. Int.2021, 33 (47A), 438-448.
  • Wang, Y. et al. NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. Org. Biomol. Chem.2020, 18 (1), 107-111.
  • Rationale for the iodine-mediated synthesis of pyrazoles from Morita Baylis Hillman acetate. ResearchGate. Available at: [Link].

  • Wu, Y.-M. et al. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis2005, 1314-1318.
  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google P
  • Deng, X.; Mani, N. S. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses2008, 85, 42.
  • Trost, B. M.; Bartlett, M. J. Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. J. Am. Chem. Soc.2013, 135 (45), 17160–17163.
  • Adimurthy, S. et al. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Comb. Sci.2021, 23 (5), 291–296.
  • Tasch, B. O. A.; Müller, T. J. J. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2020, 16, 178–213.
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Application

Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Core

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C4-Functionalized Pyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, fe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a multitude of approved drugs and advanced materials. Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique electronic and steric landscape. Among the various positions on the pyrazole ring, the C4 position holds particular strategic value. Functionalization at this site allows for the modulation of a molecule's properties in a vector that extends away from the N1 and N2 positions, which are often crucial for coordinating to biological targets or for tuning the electronic properties of the ring. This guide provides an in-depth exploration of the key methodologies for introducing diverse functional groups at the C4 position of the pyrazole core, complete with detailed, field-proven protocols and an analysis of the underlying chemical principles.

The C4 position of the pyrazole ring is inherently nucleophilic, making it susceptible to electrophilic aromatic substitution.[1] This intrinsic reactivity forms the basis for many of the functionalization strategies discussed herein. This document will systematically cover direct methods such as halogenation, nitration, and formylation, as well as indirect methods involving the transformation of a C4-functionalized intermediate, most notably through metal-catalyzed cross-coupling reactions.

Chapter 1: Direct Electrophilic Substitution at the C4 Position

Direct functionalization of the C4-H bond is the most atom-economical approach to introduce new substituents. The success of these reactions hinges on the electrophilicity of the reagent and the activation of the pyrazole substrate.

C4-Halogenation: Gateway to Further Derivatization

The introduction of a halogen atom (Cl, Br, I) at the C4 position is a pivotal transformation, as the resulting 4-halopyrazole is a versatile building block for subsequent cross-coupling reactions. The choice of halogenating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Scientific Rationale: Electrophilic halogenation of pyrazoles proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich nature of the pyrazole ring facilitates the attack of an electrophilic halogen species. The regioselectivity for the C4 position is generally high due to its higher electron density compared to the C3 and C5 positions, which are influenced by the adjacent nitrogen atoms.

Protocol 1: General Procedure for C4-Bromination using N-Bromosuccinimide (NBS)

  • Materials:

    • Substituted Pyrazole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0-1.2 eq)

    • Solvent: Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (CH₃CN)

    • Inert gas supply (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of the starting pyrazole in the chosen solvent, add N-bromosuccinimide in one portion at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. For less reactive pyrazoles, using a more polar solvent like acetonitrile may be beneficial.

  • Side Products: Over-bromination can occur if an excess of NBS is used or if the reaction is left for an extended period. Careful monitoring is key.

C4-Nitration: Introducing an Electron-Withdrawing Group

Nitration of the pyrazole ring at the C4 position introduces a versatile nitro group that can be a precursor for an amino group or act as a powerful electron-withdrawing group to modulate the electronic properties of the molecule.

Scientific Rationale: The nitration of pyrazoles typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride.[2] The electrophile is the nitronium ion (NO₂⁺), which attacks the electron-rich C4 position. The reaction conditions must be carefully controlled to avoid N-nitration, which can be a competing side reaction.[2] N-nitropyrazoles can rearrange to C-nitropyrazoles under certain conditions.[3]

Protocol 2: C4-Nitration of Pyrazole using Fuming Nitric Acid and Sulfuric Acid

  • Safety Precaution: This reaction involves the use of strong, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Materials:

    • Pyrazole (1.0 eq)

    • Fuming Nitric Acid (90%)

    • Fuming Sulfuric Acid (20% oleum)

    • Ice bath

    • Standard glassware for organic synthesis

  • Procedure:

    • Cool a mixture of fuming nitric acid and fuming sulfuric acid to 0 °C in an ice bath.

    • Slowly add the pyrazole to the cold acid mixture with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Causality Behind Experimental Choices: The use of fuming nitric and sulfuric acids generates a high concentration of the nitronium ion, which is necessary for the nitration of the moderately activated pyrazole ring.[3] The low temperature during the addition of the pyrazole helps to control the exothermic reaction and minimize side reactions.

C4-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, including pyrazoles.[4][5] The resulting pyrazole-4-carbaldehydes are valuable intermediates for the synthesis of a wide range of derivatives.[4][6]

Scientific Rationale: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically a chloroiminium salt formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8] This electrophilic species then attacks the C4 position of the pyrazole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.

Protocol 3: Vilsmeier-Haack Formylation of a Substituted Pyrazole

  • Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction must be performed under anhydrous conditions in a well-ventilated fume hood with appropriate PPE.

  • Materials:

    • Substituted Pyrazole (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus Oxychloride (POCl₃) (2.0-3.0 eq)

    • Ice bath

    • Inert gas supply (Nitrogen or Argon)

    • Standard oven-dried glassware for organic synthesis

  • Procedure:

    • To a stirring solution of the pyrazole in anhydrous DMF at 0 °C under an inert atmosphere, slowly add POCl₃ dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. The optimal temperature and time will depend on the reactivity of the pyrazole substrate and should be determined by TLC monitoring.[6]

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a base, such as an aqueous solution of sodium hydroxide or sodium bicarbonate, until the pH is approximately 7-8.

    • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of C4-Functionalization Methods

ReactionReagentsTypical ConditionsAdvantagesLimitations
Halogenation NBS, NCS, I₂Room temperature, inert atmosphereMild conditions, high yields, versatile productPotential for over-halogenation
Nitration HNO₃/H₂SO₄0 °C to room temperatureIntroduces a useful functional groupHarsh acidic conditions, potential for N-nitration
Formylation POCl₃/DMF0 °C to 90 °CHigh yields, versatile productHarsh reagents, requires anhydrous conditions

Visualization of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Pyrazole Substrate Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt Electrophilic Attack Hydrolysis Hydrolysis (H₂O) Iminium_Salt->Hydrolysis Quenched with Product 4-Formylpyrazole Hydrolysis->Product yields

Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.

Chapter 2: C4-Functionalization via Metal-Catalyzed Cross-Coupling

4-Halopyrazoles are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the C4 position. These reactions offer a modular approach to introduce a vast array of substituents.

Scientific Rationale: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, are powerful tools in modern organic synthesis.[9] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.

Suzuki-Miyaura Coupling: Formation of C4-Aryl and C4-Alkyl Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole

  • Materials:

    • 4-Bromopyrazole (1.0 eq)

    • Aryl or Vinyl Boronic Acid (1.1-1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent System (e.g., Toluene/Water, Dioxane/Water)

    • Inert gas supply (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a reaction vessel, add the 4-bromopyrazole, boronic acid, palladium catalyst, and base.

    • De-gas the solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.

    • Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R¹-B(OR)₂ PdII_R_R1 R-Pd(II)Ln-R¹ Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R¹

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Formation of C4-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction is particularly useful for synthesizing 4-aminopyrazoles.

Protocol 5: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole

  • Materials:

    • 4-Bromopyrazole (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

    • Anhydrous Solvent (e.g., Toluene, Dioxane)

    • Inert gas supply (Nitrogen or Argon)

    • Standard oven-dried glassware for organic synthesis

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.

    • Add the anhydrous solvent, followed by the 4-bromopyrazole and the amine.

    • Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Chapter 3: Emerging Strategies: Direct C-H Functionalization

Recent advances in organometallic chemistry have led to the development of methods for the direct C-H functionalization of pyrazoles.[10][11] These reactions avoid the need for pre-functionalization (e.g., halogenation) and offer a more efficient and sustainable route to C4-substituted pyrazoles.[10]

Scientific Rationale: Direct C-H functionalization reactions often involve a transition metal catalyst (e.g., palladium, rhodium, copper) that can cleave a C-H bond and form a C-metal intermediate.[12] This intermediate can then react with a coupling partner to form the desired product. The regioselectivity of these reactions can be controlled by the inherent electronic properties of the pyrazole ring or by using a directing group. The C4 position is a nucleophilic center and can undergo electrophilic aromatic substitution-type C-H functionalization.[1]

While detailed, universally applicable protocols for direct C4-H functionalization are still evolving and are often substrate-specific, the general principle involves reacting the pyrazole with a coupling partner in the presence of a metal catalyst and an oxidant.

Conclusion and Future Outlook

The functionalization of the C4 position of the pyrazole core is a critical aspect of modern drug discovery and materials science. The methods outlined in this guide, from classical electrophilic substitutions to modern metal-catalyzed cross-couplings and emerging direct C-H functionalization strategies, provide a powerful toolkit for chemists. The choice of method will depend on the desired substituent, the nature of the pyrazole substrate, and the desired scale of the reaction. As the field of catalysis continues to evolve, we can expect even more efficient, selective, and sustainable methods for the C4-functionalization of pyrazoles to emerge, further expanding the chemical space accessible from this versatile heterocyclic scaffold.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). PubMed Central.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC. (n.d.). PubMed Central.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 26, 2026, from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • (PDF) Nitropyrazoles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Direct nitration of five membered heterocycles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PubMed. Retrieved January 26, 2026, from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. Retrieved January 26, 2026, from [Link]

  • Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines | Organic Letters. (2023, September 25). ACS Publications. Retrieved January 26, 2026, from [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved January 26, 2026, from [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021, August 18). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011, June 14). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). Retrieved January 26, 2026, from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. Retrieved January 26, 2026, from [Link]

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. (n.d.). Zeitschrift für Naturforschung. Retrieved January 26, 2026, from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Catalyst Poisoning by N-Heterocycles in Cross-Coupling Reactions

Welcome to the technical support center for one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning by nitrogen-containing heterocycles in cross-coupling reactions. As vital components in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning by nitrogen-containing heterocycles in cross-coupling reactions. As vital components in pharmaceuticals, agrochemicals, and materials science, N-heterocycles are substrates we must learn to master.[1][2] This guide is structured from my experience in the field to move beyond simple protocols, offering a deep dive into the mechanistic underpinnings of this problem and providing robust, field-proven troubleshooting strategies.

Part 1: Understanding the 'Why': The Mechanism of Poisoning

Before we can troubleshoot, we must understand the fundamental problem. Palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, Buchwald-Hartwig, etc.) rely on a delicate catalytic cycle. The catalytically active Pd(0) species must be available to undergo oxidative addition with your electrophile. N-heterocycles disrupt this cycle at its very beginning.

The nitrogen atom in rings like pyridine, imidazole, or pyrazole possesses a lone pair of electrons, making it a potent Lewis base. This lone pair readily and strongly coordinates to the electron-deficient palladium center.[3] This coordination event can lead to several detrimental outcomes:

  • Competitive Binding: The N-heterocycle outcompetes your desired phosphine or NHC ligand for a coordination site on the palladium.

  • Formation of Inactive Complexes: The resulting Pd-heterocycle complex is often highly stable and catalytically inactive or, at best, sluggish. This effectively removes the catalyst from the reaction, halting the catalytic cycle.[4]

  • Inhibition of Key Steps: Even if a catalytically active species is formed, the coordinating heterocycle can block the open sites needed for oxidative addition or subsequent steps. In directed C-H activation, the heterocycle can even misdirect the catalyst away from the intended C-H bond.[5]

This process, known as catalyst poisoning, is a primary cause of low yields or complete reaction failure when working with these valuable substrates.

CatalystPoisoning cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X Inactive Inactive [Pd(0)-Heterocycle] Complex (Catalyst Sink) Pd0->Inactive Strong Coordination (Reversible/Irreversible) PdII R-Pd(II)-X OA->PdII RE Reductive Elimination PdII->RE + R'-M RE->Pd0 R-R' N_Het N-Heterocycle (Substrate/Product) N_Het->Inactive

Caption: Mechanism of N-heterocycle catalyst poisoning.

Part 2: Diagnosing the Problem: Is N-Heterocycle Poisoning Affecting My Reaction?

Here are common questions to help you diagnose if catalyst poisoning is the culprit behind your experimental woes.

Q: My cross-coupling reaction failed to go to completion, and I've just confirmed my starting materials are pure. My aryl halide contains a pyridine ring. Is poisoning the likely cause?

A: Yes, this is a classic scenario. The presence of a basic nitrogen heterocycle, particularly pyridines, imidazoles, and pyrazoles, is a major red flag for catalyst poisoning.[5] If you observe mostly unreacted starting materials, it strongly suggests the catalyst was deactivated early in the reaction.

Q: What are the typical symptoms I should look for in my reaction monitoring (TLC, LC-MS)?

A:

  • Stalled Reaction: The reaction proceeds to a low conversion (e.g., 5-10%) and then stops completely, with no further product formation over time.

  • No Reaction: Only starting materials are visible, even after extended heating.

  • Side Reactions Dominate: You may observe products from starting material decomposition, such as protodeborylation of your boronic acid or ester, or homocoupling of the boronic acid.[6] This indicates the desired cross-coupling pathway is too slow, allowing side reactions to occur.

  • High Catalyst Loading Required: If you find that the reaction only works with an unusually high catalyst loading (>5 mol%), you are likely overcoming a significant poisoning effect.

Q: Are all N-heterocycles equally problematic?

A: No, their poisoning potential varies significantly based on two main factors:

  • Basicity (pKa): More basic heterocyles (like imidazole) tend to be stronger poisons.

  • Steric Hindrance: The position of the nitrogen atom and the presence of substituents near it are critical. A nitrogen at the 2-position of a pyridine ring, for example, can chelate the metal center, making it a particularly strong poison.[3] Conversely, bulky groups flanking the nitrogen can hinder its ability to coordinate, reducing its poisoning effect.

Heterocycle ClassGeneral Poisoning PotentialKey Considerations
Pyridine, Quinoline High to Very High2-substituted variants are especially problematic due to chelation.
Imidazole, Pyrazole HighThe unprotected N-H can complicate reactions; both nitrogens can coordinate.
Thiazole, Oxazole Moderate to HighThe nitrogen is a stronger coordination site than the sulfur or oxygen.
Indole, Pyrrole Low to ModerateGenerally considered less basic and therefore less potent poisons.
Pyrimidine, Pyrazine HighThe presence of multiple nitrogen atoms increases the likelihood of coordination.[7]
Part 3: Troubleshooting Guide for Overcoming Catalyst Poisoning

This section provides direct answers and actionable strategies for specific experimental failures.

Q1: My Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid is giving less than 10% yield. What are my first-line strategies?

A: This is a very common and challenging substrate combination. Before resorting to more complex solutions, systematically optimize your reaction parameters.

  • Strategy 1: Increase Catalyst Loading. This is the simplest approach. Try increasing the catalyst loading incrementally from your standard (e.g., 1-2 mol%) up to 5 mol% or even 10%. While not elegant or cost-effective, it can sometimes be enough to achieve a satisfactory yield by compensating for the deactivated catalyst.[3][6]

  • Strategy 2: Switch to a More Robust Ligand. Standard ligands like PPh₃ are often inadequate. You need bulky, electron-rich ligands that favor reductive elimination and sterically discourage coordination of the pyridine nitrogen.

    • Buchwald Biarylphosphines: Ligands like XPhos, SPhos, or RuPhos are the industry standard for these types of challenging couplings.[6] They create a sterically hindered and electron-rich environment around the palladium, accelerating the desired catalytic cycle.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable bonds with palladium, making them resistant to displacement by the poisoning heterocycle.[8][9]

  • Strategy 3: Re-evaluate Your Base and Solvent. The choice of base is critical. A strong, non-coordinating base is often required. K₃PO₄ or K₂CO₃ are excellent starting points.[3] Ensure your solvent is rigorously degassed to prevent oxidation of the active Pd(0) species, which is especially important when the catalytic turnover is slow.[3]

Q2: I've tried several Buchwald ligands and increased the catalyst loading, but my reaction is still stalling. What advanced techniques can I employ?

A: When standard optimizations fail, you need to address the root cause: the availability of the nitrogen's lone pair.

  • Strategy 1: The Lewis Acid Additive Approach. You can introduce a "sacrificial" Lewis acid to bind preferentially to the pyridine nitrogen, effectively masking it from the palladium catalyst. Trimethyl borate, B(OMe)₃, has been shown to be effective for this purpose.[10] It coordinates to the Lewis basic nitrogen, freeing the palladium to perform the cross-coupling.

  • Strategy 2: The N-Oxide Protection Strategy. This is a powerful, albeit two-step, method. The pyridine nitrogen is oxidized to the corresponding N-oxide. The N-oxide is significantly less basic and coordinating. After the cross-coupling is successfully performed, the N-oxide is easily reduced back to the pyridine.[5] (See Part 5 for a detailed protocol).

TroubleshootingFlow Start Reaction Failed (Low Yield / Stalled) Q1 Have you optimized 'standard' parameters? Start->Q1 A1 1. Increase Catalyst Loading 2. Switch to Bulky Ligand (e.g., XPhos, SPhos) 3. Screen Base/Solvent (e.g., K3PO4, degassed solvent) Q1->A1 No Q2 Reaction Still Failing? Q1->Q2 Yes A1->Q2 A2 Mask the Nitrogen: 1. Add Lewis Acid (B(OMe)3) 2. Protect as N-Oxide Q2->A2 Yes Success Reaction Successful Q2->Success No A2->Success Failure Consider synthetic route redesign

Caption: Troubleshooting workflow for N-heterocycle poisoning.

Part 4: Prophylactic Measures: Designing for Success

The most effective strategy is to anticipate and prevent poisoning from the start.

  • Intelligent Ligand Selection: When your synthetic plan involves an N-heterocyclic substrate, don't start with a simple catalyst system like Pd(PPh₃)₄. Begin your screening with a robust, state-of-the-art catalyst system known for its high activity with challenging substrates, such as a G3 or G4 Buchwald precatalyst.

  • Synthetic Route Design: If possible, design your synthesis to perform the cross-coupling before forming the heterocyclic ring. This completely circumvents the problem.

  • Consider Alternative Couplings: For some applications, alternative C-H activation strategies might employ different catalysts (like Rh or Ru) that may have different sensitivities to your specific heterocycle.[2][5]

Part 5: Experimental Protocols

Here is a detailed, self-validating protocol for a key mitigation strategy.

Protocol: N-Oxide Protection of a Pyridyl Substrate

This protocol describes the protection of a problematic pyridyl substrate, followed by its use in a Suzuki coupling, and subsequent deprotection.

Step 1: N-Oxide Formation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add your pyridyl substrate (1.0 eq). Dissolve it in a suitable solvent like dichloromethane (DCM) or chloroform (approx. 0.2 M).

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1–1.5 eq) portion-wise at 0 °C. Causality: Using a slight excess of m-CPBA ensures full conversion of the pyridine. The reaction is exothermic, so slow addition at 0°C is crucial for control.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-oxide can often be used directly in the next step after a simple aqueous workup, or it can be purified by column chromatography if necessary.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the pyridyl N-oxide (1.0 eq), the boronic acid or ester partner (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0–3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent and Degassing: Add the degassed solvent (e.g., dioxane/water 10:1). The mixture should be further degassed by three freeze-pump-thaw cycles. Causality: Rigorous exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring maximum catalytic turnover.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80–110 °C) and monitor by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash with water and brine, dry the organic layer, and purify by column chromatography.

Step 3: Deprotection (Deoxygenation)

  • Setup: Dissolve the purified coupled N-oxide product in a suitable solvent (e.g., acetic acid or a mixture of DCM and PCl₃).

  • Reduction: Add a reducing agent such as PCl₃ (1.5 eq) at 0 °C and allow to stir at room temperature. Alternatively, catalytic hydrogenation using Pd/C can be used.

  • Monitoring & Workup: Monitor the reaction until completion. Carefully quench the reaction with water or a saturated NaHCO₃ solution. Extract the product with an organic solvent, dry, and purify as needed.

References
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  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 7(12), 2373-2375. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Angewandte Chemie International Edition, 49(45), 8444-8447. Available at: [Link]

  • Wang, C., & Daugulis, O. (2021). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 26(11), 3288. Available at: [Link]

  • van der Post, S., et al. (2023). Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole. The Journal of Physical Chemistry Letters, 14(20), 4735-4741. Available at: [Link]

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  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • ResearchGate. (n.d.). Examples of important N-heterocycles and our reaction design. Available at: [Link]

  • Dupont, J., & Scholten, J. D. (2011). Palladium Nanoscale Catalysts in Ionic Liquids: Coupling and Hydrogenation Reactions. IntechOpen. Available at: [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. Available at: [Link]

  • Audubert, C., et al. (2021). Tuning the Reactivity of a Heterogeneous Catalyst using N-Heterocyclic Carbene Ligands for C-H Activation Reactions. ChemCatChem, 13(5), 1365-1370. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Pyrazole Substrates in Cross-Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor pyrazole substrate solubility in cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and accelerate your research.

Introduction: The Pyrazole Solubility Conundrum

Pyrazoles are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. However, their often-planar and rigid structures, coupled with the presence of nitrogen atoms capable of hydrogen bonding, can lead to poor solubility in common organic solvents. This low solubility can significantly hinder their reactivity in cross-coupling reactions, leading to low yields, incomplete conversions, and challenges in purification.

This guide is structured to provide direct answers to the problems you may be encountering at the bench. We will delve into the underlying chemical principles and offer practical, field-proven solutions.

Troubleshooting Guide: A Problem-Solution Approach

Here, we address specific issues you might be facing during your cross-coupling experiments with pyrazole substrates.

Scenario 1: My pyrazole starting material is not dissolving in the reaction solvent.

Question: I'm setting up a Suzuki-Miyaura coupling with a bromopyrazole, and it's barely soluble in my chosen solvent (e.g., toluene or THF). What are my options?

Answer: This is a very common issue. When the starting material has limited solubility, the reaction kinetics are often slow and yields are poor. Here’s a systematic approach to troubleshoot this problem:

1. Solvent System Optimization:

  • Rationale: The solvent plays a crucial role in dissolving all reaction components, including the pyrazole substrate, the coupling partner (e.g., boronic acid), the base, and the catalyst.[1] A single solvent may not be sufficient to solubilize everything effectively.

  • Solution:

    • Employ Dipolar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are excellent choices for dissolving polar, heterocyclic compounds like pyrazoles.[1]

    • Use Co-Solvent Systems: A mixture of a non-polar solvent (like toluene or THF) with a more polar, aprotic solvent can significantly enhance solubility. For instance, a toluene/DMF or dioxane/water mixture is often effective.[1][2] The aqueous component in Suzuki reactions can also aid in dissolving inorganic bases.[2]

    • Consider "Green" Solvents: For more environmentally friendly options, consider solvents like 2-methyltetrahydrofuran (2-MeTHF) in combination with water.[3]

2. Increase Reaction Temperature:

  • Rationale: Solubility generally increases with temperature. For many cross-coupling reactions, elevated temperatures are necessary to achieve sufficient substrate concentration in the solution phase.

  • Solution: Carefully increase the reaction temperature. The use of high-boiling point solvents like DMF, NMP, or xylenes can be advantageous here.

3. Employ Microwave Irradiation:

  • Rationale: Microwave-assisted synthesis can dramatically accelerate reaction rates, often by rapidly heating the reaction mixture to temperatures higher than those achievable by conventional heating in open vessels.[4][5] This can help overcome solubility barriers and reduce reaction times from hours to minutes.[4][6]

  • Solution: If available, transfer your reaction to a microwave reactor. This is particularly effective for sluggish reactions with poorly soluble substrates.

Workflow for Addressing Poor Starting Material Solubility

Start Poor Pyrazole Solubility Observed Solvent Optimize Solvent System (e.g., Toluene/DMF, Dioxane/H₂O) Start->Solvent Temp Increase Reaction Temperature Solvent->Temp Still Poor Solubility Success Reaction Proceeds Solvent->Success Solubility Improved Microwave Utilize Microwave Irradiation Temp->Microwave Still Poor Solubility Temp->Success Solubility Improved Microwave->Success Solubility & Rate Improved

Caption: Decision workflow for initial solubility issues.

Scenario 2: The reaction is sluggish or stalls, even with some initial solubility.

Question: My pyrazole substrate seems to dissolve partially, but the reaction is very slow and doesn't go to completion. What could be the issue?

Answer: Sluggish or stalled reactions, even with apparent solubility, can point to several underlying problems, often related to the catalyst's activity or the intrinsic reactivity of the pyrazole.

1. Catalyst Inhibition by the Pyrazole Substrate:

  • Rationale: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[7][8] This is especially true for unprotected N-H pyrazoles.

  • Solution:

    • N-Protection: Protecting the pyrazole nitrogen with a suitable group can prevent catalyst inhibition and often improves solubility. The tert-butyloxycarbonyl (Boc) group is a common choice.[2][9] The SEM (2-(trimethylsilyl)ethoxymethyl) group has also been shown to be effective.[10]

    • Use of Well-Defined Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G2/G3/G4), are designed to be more robust and less susceptible to inhibition.[11][12] They often provide a 1:1 palladium-to-ligand ratio, which can be optimal for catalysis.[11]

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos and XPhos can promote the key steps of the catalytic cycle and may be less prone to displacement by the pyrazole substrate.[13]

2. Inefficient Transmetalation or Reductive Elimination:

  • Rationale: These are key steps in the catalytic cycle. For Suzuki reactions, the choice of base is crucial for activating the boronic acid for transmetalation.[14] For Buchwald-Hartwig aminations, the base deprotonates the amine coupling partner.[15]

  • Solution:

    • Base Optimization: Screen different bases. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or CsF are often effective.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used.[15] The solubility of the base itself can be a factor, and using a solvent system that can dissolve it is important.[1]

    • Additive Effects: In some cases, additives can facilitate the catalytic cycle. For example, the addition of water can be beneficial in Suzuki reactions.

Data-Driven Ligand and Base Selection

The following table provides a starting point for selecting appropriate ligands and bases for Suzuki-Miyaura coupling of pyrazole substrates based on literature data.

Pyrazole Substrate TypeRecommended Ligand(s)Recommended Base(s)Solvent SystemReference(s)
Simple BromopyrazolesPyrazole-tethered phosphineCsF, Cs₂CO₃Toluene[1]
Unprotected N-H PyrazolesXPhosK₃PO₄Dioxane/H₂O[16]
Sterically Hindered PyrazolesSPhos, XPhosK₃PO₄Toluene[13]
N-AcylpyrazolesIPr (NHC ligand)K₂CO₃THF[17]

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of my pyrazole before attempting a cross-coupling reaction?

A1: It is often highly advantageous to protect the N-H group of a pyrazole.[2][9]

  • Why?

    • Prevents Catalyst Inhibition: The lone pair on the unprotected nitrogen can coordinate to the palladium catalyst, effectively poisoning it.[7][8]

    • Improves Solubility: Attaching a bulky, lipophilic protecting group like Boc or SEM can disrupt the crystal lattice packing and increase solubility in organic solvents.[9][10]

    • Directs Regioselectivity: In cases where multiple reactive sites exist on the pyrazole ring, a protecting group can direct the cross-coupling to the desired position.

Q2: What is the best general-purpose solvent for cross-coupling reactions of pyrazoles?

A2: While there is no single "best" solvent, a good starting point is often a high-boiling point, polar aprotic solvent or a co-solvent mixture.[1]

  • Recommendations:

    • 1,4-Dioxane/Water: A very common and effective system for Suzuki-Miyaura reactions.[18]

    • Toluene or THF: Good for many cross-coupling reactions, but may require a co-solvent like DMF for poorly soluble pyrazoles.[1]

    • DMF or NMP: Excellent for dissolving a wide range of substrates but can be difficult to remove during workup.

Q3: My reaction turns black, and I see a precipitate. What is happening?

A3: The formation of a black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. This indicates that your catalyst is decomposing.

  • Causes and Solutions:

    • Inadequate Ligand Stabilization: The phosphine ligand may not be effectively stabilizing the Pd(0) species. Try a more robust, bulky ligand.

    • High Temperature: Excessive heat can lead to catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer time, or switch to a microwave-assisted protocol which can often use lower bulk temperatures.

    • Oxygen Contamination: Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.

Q4: Can I use microwave heating to improve the solubility and reaction rate?

A4: Absolutely. Microwave irradiation is a powerful tool for reactions involving poorly soluble substrates.[4][5]

  • Advantages:

    • Rapid Heating: Microwaves can rapidly and efficiently heat the reaction mixture, often leading to a significant increase in the solubility of starting materials.

    • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[4][6]

    • Improved Yields: By overcoming solubility and kinetic barriers, microwave-assisted synthesis can lead to higher product yields.

Experimental Protocols

Here are some representative, step-by-step protocols for common cross-coupling reactions with pyrazole substrates. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Bromopyrazole

This protocol is adapted from procedures that utilize microwave heating to accelerate the reaction.[4][12]

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane (4 mL) and water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of a Pyrazole

This protocol is a general method for protecting the pyrazole nitrogen, which can improve solubility and prevent catalyst inhibition.[2][9]

  • Preparation: To a solution of the pyrazole (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the N-Boc protected pyrazole.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[14][15][19]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA R¹-X PdII_RX L₂Pd(II)(R¹)(X) OA->PdII_RX TM Transmetalation PdII_RX->TM R²-B(OR)₂ Base PdII_R1R2 L₂Pd(II)(R¹)(R²) TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 R¹-R²

Sources

Troubleshooting

Technical Support Center: Ligand Selection for Coupling Electron-Deficient Iodopyrazoles

A Message from Your Senior Application Scientist Welcome to the technical support center for navigating the complexities of cross-coupling reactions with electron-deficient iodopyrazoles. As researchers and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with electron-deficient iodopyrazoles. As researchers and drug development professionals, you are aware that while palladium-catalyzed cross-coupling is a cornerstone of modern synthesis, its application to electron-poor heterocyclic systems like substituted iodopyrazoles presents unique challenges.[1][2] The electron-withdrawing nature of the pyrazole ring, often compounded by other substituents, significantly impacts the reactivity of the C-I bond and the stability of catalytic intermediates.

This guide is designed to move beyond generic protocols. It is a compilation of field-proven insights and troubleshooting strategies, structured to empower you to rationalize your experimental choices and overcome common hurdles. We will delve into the "why" behind ligand selection, catalyst activation, and reaction optimization, ensuring your path to successful synthesis is both efficient and scientifically sound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the cross-coupling of electron-deficient iodopyrazoles in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction has stalled at low conversion (<30%). What are the likely causes and how can I fix it?

A1: Stalled Suzuki-Miyaura reactions with electron-deficient iodopyrazoles often point to two primary issues: inefficient oxidative addition or problems during the transmetalation step.

  • Causality—Oxidative Addition: The C-I bond on an electron-deficient pyrazole is highly reactive and readily undergoes oxidative addition to a Pd(0) species.[3] However, the choice of ligand is critical to stabilize the resulting Pd(II) complex and facilitate the subsequent steps. A ligand with insufficient electron-donating ability may not promote the catalytic cycle effectively.

  • Causality—Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often the rate-limiting step.[4] This step is highly sensitive to the choice of base and the steric and electronic properties of the ligand.

Troubleshooting Steps:

  • Evaluate Your Ligand: For electron-deficient systems, bulky, electron-rich phosphine ligands are paramount.[3][5] They accelerate both oxidative addition and the crucial reductive elimination step. If you are using a less electron-rich ligand like PPh₃, consider switching to a Buchwald-type ligand.

  • Increase Base Strength & Solubility: The base is crucial for activating the boronic acid.[3] If you are using a weak base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. The improved solubility of cesium salts in organic solvents can be particularly beneficial.

  • Consider a Pre-catalyst: In-situ generation of the active Pd(0) catalyst can be inefficient.[4][6] Using a well-defined palladium pre-catalyst (e.g., a G2 or G3 Buchwald pre-catalyst) ensures the reliable formation of the active L-Pd(0) species.[6]

  • Check Your Solvent: Ensure your solvent is rigorously degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Also, insolubility of reagents can halt a reaction; consider a solvent system that fully dissolves all components at the reaction temperature.[6][7]

Q2: I am observing significant de-iodination (protodehalogenation) of my iodopyrazole starting material. Why is this happening and what is the solution?

A2: De-iodination is a common side reaction, especially with highly reactive aryl iodides. It typically occurs when the oxidative addition product undergoes a competing reaction pathway before transmetalation can occur, often involving a proton source.

Troubleshooting Steps:

  • Ligand Choice is Key: The stability of the L-Pd(Ar)(I) intermediate is critical. A bulky ligand can create a protective steric shield around the palladium center, disfavoring side reactions and promoting the desired transmetalation. N-heterocyclic carbene (NHC) ligands can also be excellent choices here due to their strong σ-donating character, which forms a very stable Pd-C bond.

  • Scrutinize Your Reagents for Water/Proton Sources: While many Suzuki couplings use aqueous bases, excess water can be detrimental. Ensure your boronic acid is dry and consider using an anhydrous solvent system if the problem persists. Sometimes, the boronic acid itself can be a source of protons. Using the corresponding boronate ester (e.g., a pinacol boronate) can mitigate this issue.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the de-iodination pathway relative to the productive coupling pathway.

Q3: My Buchwald-Hartwig amination is giving low yields. The pyrazole seems to be inhibiting the catalyst.

A3: This is a classic problem when working with nitrogen-containing heterocycles. The pyrazole nitrogen atoms can act as competing ligands, binding to the palladium center and inhibiting catalysis.[1]

Troubleshooting Steps:

  • Employ Sterically Hindered Ligands: This is the most effective solution. Extremely bulky ligands like XPhos, RuPhos, or BrettPhos are designed to create a well-defined coordination sphere around the palladium that prevents the pyrazole nitrogen from binding while still allowing the desired amine coupling partner to react.[5][8] The choice of ligand often depends on the nature of the amine.[6]

  • Use a Strong, Non-Coordinating Base: A strong base like NaOtBu or LHMDS is typically required for Buchwald-Hartwig aminations.[6] These bases are effective at deprotonating the amine coupling partner without coordinating strongly to the palladium center.

  • Consider Palladium Pre-catalysts: As with the Suzuki reaction, pre-catalysts that are designed to readily form the active monoligated Pd(0) species are highly advantageous.[6]

Frequently Asked Questions (FAQs)

  • Q: For an electron-deficient iodopyrazole, which class of ligands is a better starting point: biaryl phosphines (Buchwald-type) or N-Heterocyclic Carbenes (NHCs)?

    • A: Both classes are excellent choices, but they operate on slightly different principles.

      • Biaryl Phosphines (e.g., SPhos, XPhos): These are the go-to ligands for many challenging couplings. Their bulk accelerates reductive elimination, and their electron-rich nature promotes oxidative addition.[3][5] They are generally a very robust starting point for screening.

      • NHCs: These are very strong σ-donors and create highly stable palladium complexes. This stability can be particularly useful in preventing catalyst decomposition and side reactions like de-iodination. They are an excellent alternative if biaryl phosphines are not delivering the desired results.

  • Q: How does the position of the iodine atom (e.g., 3-, 4-, or 5-iodopyrazole) affect ligand choice?

    • A: The steric environment around the C-I bond is a key factor. A 4-iodopyrazole is generally less sterically hindered than a 3- or 5-iodopyrazole, especially if the adjacent positions on the ring are substituted. For more hindered positions, a ligand with a larger "bite angle" or more pronounced steric bulk may be necessary to facilitate the oxidative addition step. Regioselectivity can also be influenced by the ligand choice in multifunctional pyrazoles.[9]

  • Q: Is a copper co-catalyst necessary for Sonogashira coupling with iodopyrazoles?

    • A: Not always. While the classic Sonogashira protocol uses a copper(I) co-catalyst, this can often lead to alkyne homocoupling (Glaser coupling), especially with sensitive substrates.[10] Modern "copper-free" Sonogashira conditions, which rely on more reactive palladium catalyst systems with bulky, electron-rich ligands, are often cleaner and more efficient for heterocyclic substrates.[10]

Visualizing the Process

The Catalytic Cycle

A foundational understanding of the palladium-catalyzed cross-coupling mechanism is essential for rational troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Intermediate L-Pd(II)(Ar)(I) Pd0->OA Ar-I Trans Transmetalation Intermediate L-Pd(II)(Ar)(R) OA->Trans R-M Trans->Pd0 Reductive Elimination Product (Ar-R) ArI Electron-Deficient Iodopyrazole (Ar-I) ArI->OA RM Coupling Partner (R-B(OH)2, R-NH2, etc.) RM->Trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Ligand Selection Workflow

This decision tree provides a logical workflow for selecting and optimizing a ligand for your specific application.

Ligand_Selection Start Start: Coupling of Electron-Deficient Iodopyrazole ReactionType Select Coupling Type Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki C-C Buchwald Buchwald-Hartwig ReactionType->Buchwald C-N Sonogashira Sonogashira ReactionType->Sonogashira C-C (sp) Ligand_S Start with Bulky, Electron-Rich Biaryl Phosphine (e.g., XPhos, SPhos) Suzuki->Ligand_S Ligand_B Start with Very Bulky, Electron-Rich Biaryl Phosphine (e.g., RuPhos, BrettPhos) Buchwald->Ligand_B Ligand_So Copper-Free Conditions: Use Bulky Phosphine (e.g., cataCXium A) Sonogashira->Ligand_So Check_Yield_S Low Yield or De-iodination? Ligand_S->Check_Yield_S Check_Yield_B Low Yield or Catalyst Inhibition? Ligand_B->Check_Yield_B Check_Yield_So Alkyne Homocoupling? Ligand_So->Check_Yield_So Optimize_S Switch to NHC Ligand (e.g., IPr) or change base/solvent Check_Yield_S->Optimize_S Yes Success Successful Coupling Check_Yield_S->Success No Optimize_B Screen alternative bulky ligands (e.g., tBuDavePhos) Check_Yield_B->Optimize_B Yes Check_Yield_B->Success No Optimize_So Ensure rigorous inert atmosphere and anhydrous conditions Check_Yield_So->Optimize_So Yes Check_Yield_So->Success No Optimize_S->Success Optimize_B->Success Optimize_So->Success

Caption: Decision workflow for ligand selection and optimization.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Reaction: 4-Iodo-1-methyl-3-nitropyrazole + Arylboronic Acid

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O (10:1)10075-90A robust, general-purpose system.[3]
XPhos Pd G3 (2 mol%)(XPhos)Cs₂CO₃t-Amyl alcohol11085-95Excellent for challenging or hindered substrates.
Pd₂(dba)₃ (2 mol%)cataCXium® A (4 mol%)K₂CO₃Toluene/H₂O (10:1)10070-88An alternative phosphine ligand class.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Reaction: 4-Iodo-1-methyl-3-nitropyrazole + Amine

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Notes
RuPhos Pd G3 (2 mol%)(RuPhos)NaOtBuToluene10080-95Highly effective for a broad range of primary and secondary amines.[8][11]
Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)LHMDSTHF8075-90Particularly good for selective mono-arylation of primary amines.[10]
Pd(OAc)₂ (2 mol%)tBuDavePhos (4 mol%)K₃PO₄1,4-Dioxane11065-85A good alternative for certain amine classes.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-3-nitropyrazole with Phenylboronic Acid

Materials:

  • 4-Iodo-1-methyl-3-nitropyrazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (0.02 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-1-methyl-3-nitropyrazole, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed deionized water via syringe to achieve a 10:1 dioxane:water ratio and a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-methyl-3-nitro-4-phenyl-1H-pyrazole.

References
  • A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC. (2021-07-09). Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020-07-31). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03). Retrieved from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. (2022-10-03). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025-10-07). Retrieved from [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates | The Journal of Organic Chemistry. Retrieved from [Link]

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides - ResearchGate. (2023-11-06). Retrieved from [Link]

  • Ligand functionalization via pyrazole exchange in a HB(pz)3– unit. - ResearchGate. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Retrieved from [Link]

  • Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC. (2021-08-18). Retrieved from [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Retrieved from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). Retrieved from [Link]

Sources

Optimization

side reactions of 4-iodo-1-methyl-3-nitro-1H-pyrazole with strong bases

Welcome to the technical support center for 4-iodo-1-methyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-iodo-1-methyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding its reactivity with strong bases, focusing on the identification and mitigation of side reactions. Our aim is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.

Introduction: The Reactivity Landscape of a Complex Heterocycle

4-Iodo-1-methyl-3-nitro-1H-pyrazole is a highly functionalized pyrazole derivative, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] The presence of an electron-withdrawing nitro group at the C3 position, an iodo group at C4, and a methyl group at N1 creates a unique electronic and steric environment. This intricate substitution pattern, while offering diverse opportunities for further functionalization, also predisposes the molecule to a range of potential side reactions when treated with strong bases. Understanding these potential pitfalls is crucial for optimizing reaction conditions and achieving desired outcomes.

This guide will delve into the mechanistic underpinnings of these side reactions, providing you with the knowledge to anticipate, troubleshoot, and control your chemical transformations.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise during the use of 4-iodo-1-methyl-3-nitro-1H-pyrazole in base-mediated reactions.

Q1: I am attempting a deprotonation at the C5 position, but I am observing a mixture of products, including a rearranged iodo-pyrazole. What could be happening?

A1: The observation of a rearranged product strongly suggests the occurrence of a "Halogen Dance" reaction. This is a well-documented phenomenon in halogenated aromatic and heteroaromatic systems when treated with strong bases. The strong base can deprotonate the C5 position as intended, but it can also facilitate the migration of the iodine atom to the newly formed carbanionic center. This results in the formation of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Q2: My reaction with an amine nucleophile is giving a low yield of the expected C4-substituted product, and I am isolating a significant amount of a product where the nitro group has been replaced. Why is this happening?

A2: While direct nucleophilic aromatic substitution (SNAr) of the iodo group is a plausible pathway, the electron-deficient nature of the pyrazole ring, enhanced by the nitro group, makes it susceptible to other nucleophilic attacks. The replacement of the nitro group suggests a nucleophilic substitution reaction is occurring at the C3 position. For N-substituted 3(5)-nitropyrazoles, the nitro group at position 5 is generally more reactive than at position 3.[2] However, under forcing conditions or with highly nucleophilic species, substitution at C3 can still be a competitive side reaction.

Q3: After treating my starting material with a strong, non-nucleophilic base at elevated temperatures, I am seeing a complex mixture of products and a significant loss of my pyrazole core. What could be the cause?

A3: The pyrazole ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, can be susceptible to ring-opening reactions in the presence of strong bases.[3] This is often initiated by deprotonation at an acidic ring position, such as C5 or even C3, leading to a cascade of bond cleavages.[3] The resulting acyclic intermediates can then undergo a variety of subsequent reactions, leading to a complex and often intractable product mixture. Elevated temperatures can further promote these degradation pathways.

Q4: I am trying to perform a metal-halogen exchange on the iodo-group using an organolithium reagent, but I am getting a very messy reaction. What are the potential complications?

A4: While organolithium reagents are commonly used for metal-halogen exchange, their strong basicity can lead to several side reactions with your substrate. These include:

  • Deprotonation: The organolithium reagent can deprotonate the C5 position or even the N-methyl group.

  • Addition to the Nitro Group: Organolithium reagents can add to the nitro group, leading to its reduction or transformation into other functional groups.

  • Ring Opening: As with other strong bases, ring-opening is a possibility.[3]

Consider using alternative conditions for the metal-halogen exchange, such as Grignard reagents (i-PrMgCl) or using a Barbier-type reaction, which can sometimes be milder.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when using 4-iodo-1-methyl-3-nitro-1H-pyrazole with strong bases.

Observed Issue Potential Cause(s) Recommended Solutions
Formation of an isomeric iodo-pyrazole Halogen Dance Reaction- Lower the reaction temperature. - Use a less coordinating solvent. - Consider a milder base. - Trap the desired C5-anion in situ with an electrophile as it is formed.
Replacement of the nitro group Nucleophilic substitution at C3- Use a less nucleophilic base if only deprotonation is desired. - If substitution at C4 is the goal, consider activating this position through metal-halogen exchange under carefully controlled conditions. - Lowering the reaction temperature may favor the desired pathway.
Low mass balance and complex product mixture Pyrazole ring opening- Avoid high reaction temperatures. - Use the minimum necessary amount of strong base. - Employ shorter reaction times. - Consider using a sterically hindered, non-nucleophilic base.
Unintended reduction of the nitro group Reaction with nucleophilic bases or reducing impurities- Use non-nucleophilic bases (e.g., LDA, LiHMDS) if deprotonation is the goal. - Ensure all reagents and solvents are pure and free of reducing agents. - If using organometallic reagents, consider the possibility of single-electron transfer (SET) processes.
Formation of products from C-H activation Vicarious Nucleophilic Substitution (VNS)- This is a potential pathway if a nucleophile with a leaving group is used in the presence of a strong base. - To avoid this, use nucleophiles without a suitable leaving group for the VNS pathway.
Rearranged pyrazole core (e.g., formation of isoxazoles) ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) Mechanism- This is more likely with strong, nitrogen-based nucleophiles (e.g., amides). - Changing the nucleophile or using milder reaction conditions can help to suppress this pathway.

Visualizing Potential Side Reaction Pathways

To aid in understanding the complex reactivity, the following diagrams illustrate the key mechanistic pathways for the most common side reactions.

Halogen_Dance Start 4-Iodo-1-methyl-3-nitro-1H-pyrazole Intermediate1 C5-Anion Start->Intermediate1 Strong Base Intermediate2 Iodo-Anion Complex Intermediate1->Intermediate2 Iodine Migration Product 5-Iodo-1-methyl-3-nitro-1H-pyrazole Intermediate2->Product Protonation Ring_Opening Start 4-Iodo-1-methyl-3-nitro-1H-pyrazole Anion C5-Anion Start->Anion Strong Base RingOpened Acyclic Intermediate Anion->RingOpened Ring Opening Degradation Degradation Products RingOpened->Degradation Further Reactions

Caption: A simplified pathway for base-induced ring opening of the pyrazole core.

Experimental Protocols: Minimizing Side Reactions

The following protocols are designed to provide a starting point for minimizing the side reactions discussed above.

Protocol 1: In Situ Trapping of the C5-Anion to Avoid Halogen Dance

This protocol is designed for reactions where deprotonation at C5 is desired, followed by reaction with an electrophile.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodo-1-methyl-3-nitro-1H-pyrazole (1 equivalent) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base such as LDA or LiHMDS (1.05 equivalents) dropwise to the cooled solution. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Electrophile Addition: Add the desired electrophile (1.1 equivalents) as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Rationale: By forming the C5-anion at low temperature and immediately trapping it with an electrophile, the equilibrium that can lead to the halogen dance is minimized.

Protocol 2: Controlled Metal-Halogen Exchange

This protocol is for situations where the iodo group is to be replaced via a metal-halogen exchange.

  • Reaction Setup: Under an inert atmosphere, dissolve 4-iodo-1-methyl-3-nitro-1H-pyrazole (1 equivalent) in anhydrous THF or toluene (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.1 equivalents) dropwise.

  • Exchange Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the Grignard reagent.

  • Electrophilic Quench: Add the desired electrophile (1.2 equivalents) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Follow the quenching, workup, and purification steps as described in Protocol 1.

Rationale: The use of i-PrMgCl·LiCl at low temperatures is often more selective for metal-halogen exchange over deprotonation compared to organolithium reagents.

References

  • Santa, I. (2008). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Arkivoc, 2008(15), 133-144.
  • Krasovskis, A., et al. (2011). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2011(6), 22-37.
  • Huber, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6558.
  • Yadav, G., & Singh, R. (2023).
  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5369.
  • Islyaikin, M. K., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. International Journal of Molecular Sciences, 23(21), 13411.
  • Sá e Melo, M. L., & Campos, F. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3373.
  • Kanishchev, O. S., et al. (2010). Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. Chemistry of Heterocyclic Compounds, 46(5), 586-593.
  • Huber, N., et al. (2019). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Zeitschrift für anorganische und allgemeine Chemie, 645(18-19), 1086-1096.
  • Ghorai, M. K., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Pevzner, M. S. (2001). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Journal of Organic Chemistry, 37(7), 1014-1019.
  • Behalo, M. S., et al. (2019). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 15, 2236-2244.
  • Heimgartner, H., & Linden, A. (2000). Unexpected Pyrazole → 1,2,4Triazole Ring Transformation. Helvetica Chimica Acta, 83(11), 3105-3118.
  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Tsyshchuk, K., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles.
  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-4-nitro-1H-pyrazole.
  • Genç, H., et al. (2013). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Journal of Heterocyclic Chemistry, 50(S1), E1-E7.
  • Zhang, J., et al. (2012). Synethsis and characterization of 3-nitropyrazole and its salts.
  • Santra, S., & Maji, A. (2019). Regioselective and Guided C-H Activation of 4-Nitropyrazoles. In Palladium-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: A Practical Guide (pp. 115-144). Wiley-VCH.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-1-methyl-3-nitro-1H-pyrazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The pyrazole core, a privileged structure in medicinal chemistry, often requires precise substitution to modulate its biological activity. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-iodo-1-methyl-3-nitro-1H-pyrazole and 4-bromo-1-methyl-3-nitro-1H-pyrazole . Understanding the nuances of their reactivity is crucial for rational reaction design and the efficient synthesis of complex target molecules.

The Decisive Role of the Halogen: A Mechanistic Perspective

The relative reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate of the initial oxidative addition step. This step involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond, a process that is highly dependent on the nature of the halogen.

The generally accepted trend in reactivity follows the order of bond strength: C-I < C-Br < C-Cl. The weaker carbon-iodine bond, with a bond dissociation energy of approximately 272 kJ/mol, undergoes oxidative addition more readily than the stronger carbon-bromine bond (around 335 kJ/mol). This translates to milder reaction conditions, lower catalyst loadings, and often faster reaction times for iodo-substituted substrates compared to their bromo- and chloro-analogues.

The presence of a strongly electron-withdrawing nitro group at the C3 position of the pyrazole ring further activates the C4-halogen bond towards oxidative addition. This electronic effect lowers the electron density at the C4 position, making it more susceptible to attack by the electron-rich palladium(0) catalyst.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for these specific pyrazole derivatives are not extensively documented, we can extrapolate from established principles and available data on similar systems to predict their relative performance in common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and a halide, is a cornerstone of modern synthesis. For the coupling of 4-halopyrazoles, the iodo-derivative is expected to be significantly more reactive.

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
4-Bromo-1H-1-tritylpyrazoleArylboronic acidsPd(PPh₃)₄, Na₂CO₃Toluene, 80 °CGood to excellent[1]
3- and 4-BromopyrazolesArylboronic acidsXPhos-derived precatalystDioxane/H₂O, 100 °C61-86%[2]

No specific Suzuki-Miyaura coupling data was found for 4-iodo-1-methyl-3-nitro-1H-pyrazole or its bromo-analogue in the initial search. The data presented is for structurally related compounds to illustrate typical conditions and outcomes.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a 4-Bromopyrazole

  • To a reaction vessel, add the 4-bromopyrazole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more modern pre-catalyst system like XPhos Pd G2 (1-3 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture, such as 1,4-dioxane/water or toluene, is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Causality in Protocol Design: The choice of a bulky, electron-rich phosphine ligand (like XPhos) is often crucial for the efficient coupling of heteroaryl halides, as it promotes both the oxidative addition and the subsequent reductive elimination steps. The use of an aqueous base is common in Suzuki couplings as it facilitates the transmetalation step.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki reaction, the iodo-substituted pyrazole is anticipated to be the more reactive partner. A specific example for a protected 4-iodo-3-nitro-1H-pyrazole derivative has been reported, providing a concrete data point.

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetyleneStandard Sonogashira conditionsNot specified58%[3]
4-Bromo-5-(trifluoromethyl)-1H-pyrazolesTrimethylsilylacetylenePd(OAc)₂, bulky phosphine ligand, Et₃NMeCN, 110 °COptimized yields[4]

Experimental Protocol: A General Sonogashira Coupling Procedure

  • In a reaction flask, combine the 4-halopyrazole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (2-10 mol%).

  • The flask is purged with an inert gas.

  • A degassed solvent, typically an amine base like triethylamine or a mixture of a polar aprotic solvent (e.g., DMF, THF) and an amine, is added.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the halide, until the starting material is consumed.

  • The reaction mixture is then worked up by filtering off the solid salts and removing the solvent in vacuo.

  • The residue is purified by chromatography to yield the desired alkynylated pyrazole.

Causality in Protocol Design: The copper(I) co-catalyst is essential in the traditional Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions often require more specialized ligands and conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity trend of I > Br generally holds, although ligand choice and reaction conditions can sometimes lead to unexpected outcomes. For instance, in one study on 4-halo-1-tritylpyrazoles, the bromo-derivative was found to be more effective than the iodo- or chloro-analogues for certain aminations.[5]

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
4-Iodo-1H-1-tritylpyrazolePiperidinePd(dba)₂, tBuDavePhos, K₂CO₃Xylene, 160 °C (MW)21%[5]
4-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂, tBuDavePhos, NaOtBuXylene, 90 °CNot specified[6]

Experimental Protocol: A General Buchwald-Hartwig Amination

  • To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv).

  • The vial is sealed, and the atmosphere is replaced with an inert gas.

  • The 4-halopyrazole (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and a degassed anhydrous solvent (e.g., toluene, dioxane) are added.

  • The reaction is heated to a temperature between 80-120 °C and monitored for completion.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification is typically achieved via column chromatography.

Causality in Protocol Design: The choice of a strong base is critical to deprotonate the amine and form the active palladium-amido intermediate. The ligand's steric and electronic properties are key to promoting the C-N bond-forming reductive elimination step and preventing side reactions like β-hydride elimination.

Visualization of Key Processes

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Substrate) (X = I, Br) Ar-X->Oxidative_Addition R-M R-M (Reagent) R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions Typical Reaction Conditions Iodo 4-Iodo-1-methyl-3-nitro-1H-pyrazole Bromo 4-Bromo-1-methyl-3-nitro-1H-pyrazole Iodo->Bromo Generally More Reactive (Weaker C-X Bond, Faster Oxidative Addition) Milder_Conditions Milder Conditions (Lower Temp., Shorter Time) Iodo->Milder_Conditions Harsher_Conditions Harsher Conditions (Higher Temp., Longer Time) Bromo->Harsher_Conditions

Caption: Comparative reactivity and typical reaction conditions.

Conclusion and Outlook

The choice between 4-iodo- and 4-bromo-1-methyl-3-nitro-1H-pyrazole as a synthetic precursor will largely depend on the specific requirements of the desired transformation.

  • 4-Iodo-1-methyl-3-nitro-1H-pyrazole is the substrate of choice when higher reactivity is desired, allowing for milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. Its primary drawback is often the higher cost and potentially lower stability compared to its bromo counterpart.

  • 4-Bromo-1-methyl-3-nitro-1H-pyrazole offers a more cost-effective and often more stable alternative. While it generally requires more forcing conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings), modern, highly active catalyst systems can often overcome this inherent lower reactivity.

For drug development professionals, the iodo-derivative may be preferred in the early stages of discovery for rapid library synthesis and exploration of structure-activity relationships. For process development and large-scale synthesis, the bromo-derivative might be more economically viable, provided that efficient and robust reaction conditions can be established.

Ultimately, the optimal choice will be a balance of reactivity, cost, stability, and the specific demands of the synthetic route. This guide provides the foundational knowledge for making an informed decision in the selection of these valuable synthetic building blocks.

References

  • Usami, Y., Ichikawa, H., Nishioka, M., & Arimoto, M. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Kumpins, V., & Cirkva, V. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 52(18), 4979-4983. [Link]

  • Soares, L. C., Fernandes, S. C., Chavarria, D., & Borges, F. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 214-220. [Link]

  • Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., ... & Yoneyama, H. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles, 83(4), 827-835. [Link]

  • Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., ... & Yoneyama, H. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Kumpins, V., & Cirkva, V. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Ali, S., Saeed, A., Shahid, M., & Iqbal, J. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5364. [Link]

  • Usami, Y., Ichikawa, H., Nishioka, M., & Arimoto, M. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. [Link]

  • da Silva, A. B., Penteado, F., & da Silva, F. M. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]

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  • Le, C. M., & Scheidt, K. A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(7), 6295-6300. [Link]

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Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: 4-Iodopyrazole vs. Pyrazole-4-Boronic Acid

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds, particularly for creating the biaryl scaffolds prevalent in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds, particularly for creating the biaryl scaffolds prevalent in modern pharmaceuticals.[1] The pyrazole moiety, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs due to its versatile biological activity.[2][3]

When tasked with synthesizing a 4-arylpyrazole, a critical strategic decision arises: which pyrazole derivative should serve as the starting material? Should one employ 4-iodopyrazole as the electrophilic partner or pyrazole-4-boronic acid as the nucleophilic partner? This guide provides an in-depth comparison of these two key reagents, grounded in mechanistic principles and experimental data, to empower chemists to make the most informed and effective choice for their synthetic campaigns.

The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is crucial to appreciating the differences between our two reagents. The palladium-catalyzed Suzuki coupling proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] The organohalide (like 4-iodopyrazole) enters at the first stage, while the organoboron species (like pyrazole-4-boronic acid) participates in the second.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition (Rate-Determining Step) PdII_Aryl Aryl-Pd(II)-X Complex OA->PdII_Aryl Ar-X (e.g., 4-Iodopyrazole) TM Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' Complex TM->PdII_Diaryl Ar'-B(OH)₂ (e.g., Pyrazole-4-boronic acid) + Base RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Ar-Ar' (Product) c1 Pd0->c1 c2 PdII_Aryl->c2 c3 PdII_Diaryl->c3 c1->PdII_Aryl c2->PdII_Diaryl c3->Pd0 c4 Workflow Reagents 1. Reagent Assembly (Pyrazole, Boronic Acid, Catalyst, Base) Solvent 2. Add Degassed Solvent Reagents->Solvent Reaction 3. Heat Under Inert Atmosphere Solvent->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify Product 7. Pure 4-Arylpyrazole Purify->Product

Sources

Validation

A Senior Application Scientist's Guide to Verifying Pyrazole Substitution Patterns: A Comparative Analysis of Analytical Techniques

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a pyrazole's substitution pattern is a critical step that dictates biological activity, intellectual property,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a pyrazole's substitution pattern is a critical step that dictates biological activity, intellectual property, and the ultimate success of a research campaign. The synthetic accessibility of pyrazoles often leads to the potential for regioisomers, making robust analytical verification not just a quality control measure, but a foundational element of structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and field-proven insights. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.

The Challenge of Pyrazole Isomerism

The synthesis of substituted pyrazoles, commonly through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can yield a mixture of regioisomers. For example, the reaction of an unsymmetrical dicarbonyl with methylhydrazine can produce two different N-methylated pyrazole products. Distinguishing between these isomers is paramount, as their differing spatial arrangement of substituents can lead to vastly different pharmacological profiles.

A Multi-faceted Approach to Structural Verification

A single analytical technique is often insufficient for the complete and unambiguous assignment of a pyrazole's substitution pattern. A comprehensive approach, leveraging the strengths of multiple techniques, is the most rigorous and trustworthy strategy. This guide will focus on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern of pyrazoles in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments can provide a detailed map of the molecule's connectivity and spatial arrangement.

¹H and ¹³C NMR: The Initial Fingerprint

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic effects of the substituents. For instance, electron-withdrawing groups will generally shift the signals of nearby protons and carbons downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

Compound/SubstituentH-3H-4H-5C-3C-4C-5Reference
1-Methylpyrazole7.496.217.33138.7105.5129.4[1]
1,3-Dimethylpyrazole-5.977.17147.8104.9129.1[2]
1,5-Dimethylpyrazole7.295.98-138.4106.1138.4[2]
4-Nitropyrazole8.05-8.50135.0125.0135.0[3]

Note: Chemical shifts are dependent on the solvent and other substituents.

While 1D NMR is essential, it often cannot definitively distinguish between certain regioisomers, especially in complex molecules. This is where 2D NMR techniques become indispensable.

2D NMR: Unraveling the Connectivity Puzzle

Two-dimensional NMR experiments provide through-bond and through-space correlations, allowing for the unambiguous assignment of the substitution pattern.

The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is the first step in assigning the carbon skeleton and confirming which protons are attached to which carbons of the pyrazole ring.

The HMBC experiment is arguably the most critical NMR technique for distinguishing pyrazole regioisomers. It reveals correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH). These long-range correlations provide the connectivity information needed to piece the molecular puzzle together.

For example, in an N-substituted pyrazole, the protons of the N-substituent will show a ³J_CH correlation to the C5 carbon of the pyrazole ring, but not to the C3 carbon. This single piece of evidence can often be sufficient to definitively assign the N-substitution position.[4]

The NOESY experiment detects protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for confirming the relative positions of substituents. For instance, a NOESY correlation between the protons of a substituent at the C5 position and the protons of the N1-substituent would provide strong evidence for that specific arrangement.[4]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Assignment H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Connectivity Establish C-H Connectivity HSQC->Connectivity HMBC HMBC Regioisomers Differentiate Regioisomers HMBC->Regioisomers NOESY NOESY Conformation Determine Conformation NOESY->Conformation Connectivity->HMBC Regioisomers->NOESY Final_Structure Unambiguous Structure Regioisomers->Final_Structure Conformation->Final_Structure

Experimental Protocol: 2D NMR Analysis of a Substituted Pyrazole
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can be critical, as it can influence tautomeric equilibria.[2]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • HSQC Acquisition: Run a gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically corresponding to a J-coupling of 8-10 Hz) to enhance correlations over two and three bonds.[1]

  • NOESY Acquisition: If conformational information is required, run a phase-sensitive NOESY experiment with a mixing time appropriate for small molecules (typically 500-800 ms).[5]

  • Data Processing and Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the cross-peaks in each spectrum to build up the molecular structure. For HMBC, look for key correlations from substituent protons to the pyrazole ring carbons. For NOESY, identify through-space interactions that confirm the proximity of substituents.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy. For pyrazole derivatives, high-resolution mass spectrometry (HRMS) can confirm the molecular formula, which is a critical piece of evidence in structural verification.

Fragmentation Analysis: A Clue to Substitution Patterns

While HRMS provides the overall formula, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) can offer clues about the substitution pattern. The pyrazole ring is relatively stable, but it can undergo characteristic fragmentation pathways, such as the loss of N₂ or HCN. The nature and position of substituents will influence the fragmentation pathways, and in some cases, the resulting fragmentation patterns can be used to differentiate between isomers.[6]

Table 2: Comparison of Analytical Techniques for Pyrazole Characterization

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Connectivity, Regiochemistry, ConformationUnambiguous structure elucidation in solution, non-destructive.Lower sensitivity, can be time-consuming, tautomerism can complicate spectra.
Mass Spectrometry Molecular Weight, Elemental Composition, FragmentationHigh sensitivity, small sample amount required.Isomers often have identical mass, fragmentation can be complex to interpret.
X-ray Crystallography Absolute 3D Structure in the Solid StateUnambiguous determination of connectivity and stereochemistry.Requires a suitable single crystal, structure may not be representative of the solution state.
IR Spectroscopy Presence of Functional GroupsFast, simple, non-destructive.Provides limited information on the overall molecular structure and substitution pattern.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique is considered the "gold standard" for structural determination, as it provides precise bond lengths, bond angles, and stereochemical relationships.[7]

Causality in Experimental Choice: NMR vs. X-ray Crystallography

The choice between relying primarily on NMR or pursuing X-ray crystallography often depends on the research goals and the nature of the sample.

  • When to prioritize NMR: If the biological activity of the compound is being studied in solution, then its solution-phase structure, as determined by NMR, is more relevant. NMR is also the go-to technique when the compound does not readily form high-quality crystals.

  • When to prioritize X-ray Crystallography: For compounds that will be used in solid-state applications, or when an indisputable reference structure is needed for computational modeling or to resolve ambiguities from NMR data, X-ray crystallography is the preferred method.

It is important to note that the conformation of a molecule in the solid state may not be the same as its predominant conformation in solution. Therefore, a combination of both techniques provides the most complete picture of a molecule's structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the pyrazole derivative of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[8]

  • Data Collection: Mount the crystal on a diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in an X-ray beam.[7]

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Infrared (IR) Spectroscopy: A Quick and Simple Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. In the context of pyrazole characterization, IR spectroscopy can confirm the presence of key functional groups such as N-H bonds (for N-unsubstituted pyrazoles), C=O, C-N, and aromatic C-H bonds.[7] The N-H stretching frequency in pyrazoles is sensitive to substitution and hydrogen bonding.[7]

While IR spectroscopy is not a primary tool for determining substitution patterns, it serves as a quick and valuable quality control check to confirm the presence of expected functionalities and the absence of starting materials.

G Start Start: Synthesized Pyrazole Derivative Isomer_Possible Is Regioisomerism Possible? Start->Isomer_Possible NMR_1D 1D NMR (¹H, ¹³C) + MS Isomer_Possible->NMR_1D Yes Simple_Confirmation Simple Confirmation of Known Compound Isomer_Possible->Simple_Confirmation No Ambiguous Structure Ambiguous? NMR_1D->Ambiguous NMR_2D 2D NMR (HMBC, NOESY) Ambiguous->NMR_2D Yes Final_Structure Final Structure Confirmed Ambiguous->Final_Structure No Still_Ambiguous Still Ambiguous or Solid-State Structure Needed? NMR_2D->Still_Ambiguous Xray X-ray Crystallography Still_Ambiguous->Xray Yes Still_Ambiguous->Final_Structure No Xray->Final_Structure Simple_Confirmation->Final_Structure

Conclusion: An Integrated and Self-Validating Workflow

The definitive verification of pyrazole substitution patterns requires a thoughtful and integrated analytical approach. While 1D NMR and mass spectrometry provide essential preliminary data, the combination of 2D NMR techniques, particularly HMBC and NOESY, is the most powerful method for unambiguous structural assignment in solution. When available, single-crystal X-ray crystallography offers the ultimate confirmation of the solid-state structure. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can have the utmost confidence in their molecular structures, paving the way for successful and impactful research in drug discovery and beyond.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.]([Link])

Sources

Comparative

A Researcher's Guide to Interpreting NMR Shifts in 4-Iodo-3-nitro-pyrazoles: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of substituents on a heterocyclic scaffold is paramount for rational drug design and synthesis. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of substituents on a heterocyclic scaffold is paramount for rational drug design and synthesis. This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts in 4-iodo-3-nitro-pyrazoles, offering a comparative framework against related structures and grounding the interpretation in the fundamental principles of substituent effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift, in particular, is exquisitely sensitive to the electronic environment of a nucleus. In the case of substituted pyrazoles, a scaffold of significant interest in medicinal chemistry, the position and nature of substituents can dramatically alter the electron density distribution within the ring, leading to predictable and interpretable changes in their NMR spectra. This guide will focus on the 4-iodo-3-nitro-pyrazole system, dissecting the contributions of the electron-withdrawing nitro group and the heavy iodine atom to the observed chemical shifts.

The Influence of Nitro and Iodo Substituents: A Tale of Opposing and Synergistic Effects

The chemical shifts in 4-iodo-3-nitro-pyrazoles are governed by a combination of electronic and steric effects imparted by the two substituents. The nitro group at the C3 position is a strong electron-withdrawing group, acting through both resonance and inductive effects. This deshields the pyrazole ring protons and carbons, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum.

Conversely, the iodine atom at the C4 position introduces more complex effects. While halogens are generally electron-withdrawing through induction, iodine's large size and polarizability also lead to a significant "heavy atom effect." This effect, particularly prominent in ¹³C NMR, causes a substantial upfield shift (lower ppm) for the directly attached carbon (C4) and, to a lesser extent, adjacent carbons. Furthermore, the magnetic anisotropy of the C-I bond can influence the chemical shifts of nearby protons.

The interplay of these effects results in a unique NMR fingerprint for 4-iodo-3-nitro-pyrazoles, which can be deciphered through careful comparison with related compounds.

Comparative ¹H and ¹³C NMR Data Analysis

To illustrate the impact of the iodo and nitro substituents, we will compare the experimental NMR data of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole with its regioisomer, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, and the parent 4-iodopyrazole. All data was obtained in DMSO-d₆.

CompoundH5 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole8.49155.157.3138.4
1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole8.8187.2143.3143.7
4-Iodo-1H-pyrazole~7.6~138~60~138

Analysis of the Data:

  • H5 Proton: In the 4-iodo-3-nitro isomer, the H5 proton resonates at 8.49 ppm, significantly downfield from the protons in 4-iodopyrazole (~7.6 ppm). This is a direct consequence of the strong electron-withdrawing effect of the nitro group at the adjacent C3 position. In the 3-iodo-4-nitro isomer, the H5 proton is even further downfield at 8.81 ppm, as it experiences the combined electron-withdrawing effects of the adjacent nitro group at C4 and the nitrogen at position 1.

  • C3 Carbon: The C3 carbon in the 4-iodo-3-nitro isomer is highly deshielded, appearing at 155.1 ppm. This is due to the direct attachment of the electron-withdrawing nitro group. In contrast, the C3 carbon in the 3-iodo-4-nitro isomer is significantly shielded (87.2 ppm) due to the "heavy atom effect" of the directly attached iodine.

  • C4 Carbon: The C4 carbon in the 4-iodo-3-nitro isomer is dramatically shielded, with a chemical shift of 57.3 ppm. This is a classic example of the "heavy atom effect" of iodine. In the 3-iodo-4-nitro isomer, the C4 carbon is deshielded (143.3 ppm) due to the presence of the electron-withdrawing nitro group.

  • C5 Carbon: The C5 carbon in the 4-iodo-3-nitro isomer (138.4 ppm) is deshielded compared to the C5 in 4-iodopyrazole (~138 ppm), influenced by the electron-withdrawing nitro group at C3. In the 3-iodo-4-nitro isomer, the C5 carbon is even more deshielded (143.7 ppm) due to its proximity to the C4 nitro group.

This comparative analysis clearly demonstrates the distinct and predictable influence of the iodo and nitro groups on the NMR spectra of the pyrazole ring.

Experimental Protocol: Synthesis of 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole

The following protocol is adapted from the work of Štefane and collaborators and describes the N-protection of 4-iodo-3-nitro-1H-pyrazole, a key step for further functionalization and for obtaining the NMR data presented above.[1]

Materials:

  • 4-iodo-3-nitro-1H-pyrazole

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • n-hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-iodo-3-nitro-1H-pyrazole (1.0 eq) in dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Add ethyl vinyl ether (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of n-hexane and ethyl acetate (10:1) to afford 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole as slightly yellow crystals.[1]

Visualizing the Logic of Spectral Interpretation

The following diagrams illustrate the key concepts discussed in this guide.

cluster_substituent_effects Substituent Effects on Pyrazole Ring Nitro_Group NO2 at C3 (Electron-Withdrawing) Pyrazole_Ring Pyrazole Ring Electron Density Nitro_Group->Pyrazole_Ring Deshielding (Downfield Shift) Iodine_Atom Iodine at C4 (Heavy Atom Effect) Iodine_Atom->Pyrazole_Ring Shielding of C4 (Upfield Shift)

Caption: Dominant electronic effects of nitro and iodo groups on the pyrazole ring.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling with 4-Halo-Pyrazoles: A Comparative Yield Analysis

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its versatile structure and diverse biological activities make it a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its versatile structure and diverse biological activities make it a privileged core in numerous therapeutic agents. The functionalization of the C4 position of the pyrazole ring, in particular, has been a subject of intense investigation, as substitution at this site can significantly modulate a compound's pharmacological profile. This guide provides an in-depth comparative analysis of the most prevalent cross-coupling methodologies for the derivatization of 4-halo-pyrazoles, offering field-proven insights and experimental data to inform your synthetic strategies.

The Strategic Importance of C4-Functionalized Pyrazoles

The C4 position of the pyrazole ring offers a key vector for molecular elaboration. Introducing aryl, heteroaryl, alkyl, amino, and alkynyl moieties at this position can influence crucial drug-like properties such as potency, selectivity, solubility, and metabolic stability. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging these critical carbon-carbon and carbon-nitrogen bonds. However, the choice of the halogen on the pyrazole substrate (I, Br, or Cl) and the specific cross-coupling reaction profoundly impacts reaction efficiency, yield, and substrate scope. This guide will dissect these nuances, providing a clear rationale for experimental design.

Comparative Analysis of Cross-Coupling Reactions

The reactivity of 4-halopyrazoles in cross-coupling reactions generally follows the trend of C-X bond strength: C-I < C-Br < C-Cl. Consequently, 4-iodopyrazoles are typically the most reactive, followed by 4-bromopyrazoles, with 4-chloropyrazoles being the most challenging substrates. However, factors such as catalyst system, ligand choice, and the potential for side reactions like dehalogenation can alter this expected reactivity order.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the arylation and heteroarylation of 4-halopyrazoles. The choice of the halogen atom on the pyrazole ring significantly influences the reaction outcome.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the 4-halopyrazole to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the C4-functionalized pyrazole and regenerate the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 4-Halo-Pyrazole (Ar-X) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OH)2 / Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Data:

Halogen (X)Coupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
I Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O~90%[1]
Br Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O>90%[1]
Cl Phenylboronic acidXPhos Pd G2/XPhosK₂CO₃EtOH/H₂OHigh[1]
Br Styryl boronic acidsXPhos Pd G2/XPhosK₂CO₃EtOH/H₂O (MW)Good to Excellent[1]
I Various arylboronic acidsPd(dppf)Cl₂K₂CO₃DMF65-85%General observation
Br Various arylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O70-95%General observation
Cl Various arylboronic acidsPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O50-80%General observation

Field-Proven Insights: While 4-iodopyrazoles are generally more reactive, they can be more prone to dehalogenation, a side reaction that reduces the yield of the desired coupled product.[1] For this reason, 4-bromo- and 4-chloro-pyrazoles are often preferred substrates in Suzuki-Miyaura couplings, as they exhibit a reduced propensity for this undesired pathway.[1] The use of modern, bulky phosphine ligands such as XPhos is crucial for achieving high yields with the less reactive 4-chloropyrazoles. Microwave irradiation can significantly accelerate these reactions, often leading to higher yields in shorter reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole with Phenylboronic Acid

  • To a microwave vial, add 4-bromo-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-1H-pyrazole.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the synthesis of 4-vinyl- and 4-styryl-pyrazoles. The reaction is typically tolerant of a wide range of functional groups.

Mechanistic Considerations: The Heck reaction mechanism involves the oxidative addition of the 4-halopyrazole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Diagram of the Heck Reaction Experimental Workflow:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Halo-pyrazole Alkene Base (e.g., Et3N) Heating Heat to 80-140 °C Reactants->Heating Catalyst Pd(OAc)2 Ligand (e.g., PPh3) Catalyst->Heating Solvent DMF or NMP Solvent->Heating Extraction Dilute with water Extract with organic solvent Heating->Extraction Purification Column Chromatography Extraction->Purification

Caption: A typical experimental workflow for a Heck reaction.

Comparative Yield Data:

Halogen (X)AlkeneCatalyst/LigandBaseSolventYield (%)Reference
I StyrenePd(OAc)₂/PPh₃Et₃NDMF70-90%General observation
Br StyrenePd(OAc)₂/PPh₃Et₃NDMF60-85%General observation
Cl StyrenePdCl₂(PCy₃)₂K₂CO₃DMAc40-70%General observation
I n-Butyl acrylatePd(OAc)₂NaOAcDMF80-95%General observation
Br n-Butyl acrylatePd(OAc)₂NaOAcDMF75-90%General observation

Field-Proven Insights: 4-Iodopyrazoles are the most reactive substrates for the Heck reaction, generally providing high yields under standard conditions. 4-Bromopyrazoles are also effective coupling partners. The coupling of 4-chloropyrazoles is more challenging and often requires more electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), and higher reaction temperatures. The choice of base is also critical, with organic bases like triethylamine often used for iodo and bromo substrates, while inorganic bases like potassium carbonate are more common for chloro derivatives.

Experimental Protocol: Heck Reaction of 4-Iodo-1H-pyrazole with Styrene

  • In a sealed tube, dissolve 4-iodo-1H-pyrazole (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol) in anhydrous DMF (5 mL).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography on silica gel to yield 4-styryl-1H-pyrazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing terminal alkynes at the C4 position of the pyrazole ring, providing access to a wide range of valuable building blocks.

Mechanistic Considerations: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the 4-halopyrazole. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then affords the 4-alkynylpyrazole.

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 4-Halo-Pyrazole (Ar-X) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation_Pd Transmetalation Ar-Pd(II)(X)L2->Transmetalation_Pd Ar-Pd(II)(CCR)L2 Ar-Pd(II)(CCR)L2 Transmetalation_Pd->Ar-Pd(II)(CCR)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(CCR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CCR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Terminal Alkyne (R-CCH) / Base Cu-Acetylide Cu-Acetylide Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Comparative Yield Data:

Halogen (X)AlkyneCatalyst SystemBaseSolventYield (%)Reference
I PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF85-95%[2]
Br PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF70-90%General observation
Cl PhenylacetylenePd₂(dba)₃/XPhos/CuICs₂CO₃Dioxane50-75%General observation
I 1-OctynePd(PPh₃)₄/CuIPiperidineTHF80-92%General observation
Br 1-OctynePd(PPh₃)₄/CuIPiperidineTHF65-85%General observation

Field-Proven Insights: 4-Iodopyrazoles are the substrates of choice for Sonogashira couplings, consistently providing high yields.[2] 4-Bromopyrazoles are also viable, though they may require slightly longer reaction times or higher catalyst loadings. The coupling of 4-chloropyrazoles is the most challenging and often necessitates the use of more sophisticated catalyst systems with bulky, electron-rich ligands and stronger bases. Copper-free Sonogashira protocols have been developed and can be advantageous in certain contexts to avoid issues with copper acetylide homocoupling (Glaser coupling).

Experimental Protocol: Sonogashira Coupling of 4-Iodo-1-tritylpyrazole with Phenylacetylene

  • To a Schlenk flask, add 4-iodo-1-tritylpyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (3 mL) and anhydrous THF (7 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 4-(phenylethynyl)-1-tritylpyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 4-aminopyrazoles, which are prevalent motifs in medicinal chemistry.

Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the 4-halopyrazole to a Pd(0) complex. The resulting palladium(II) complex then coordinates to the amine, followed by deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired 4-aminopyrazole and regenerates the Pd(0) catalyst.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 4-Halo-Pyrazole (Ar-X) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine_Coordination Amine (R2NH) Ar-Pd(II)(NHR2)L2 Ar-Pd(II)(NHR2)L2 Amine_Coordination->Ar-Pd(II)(NHR2)L2 Deprotonation Deprotonation Ar-Pd(II)(NHR2)L2->Deprotonation Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Yield Data:

Halogen (X)AmineCatalyst/LigandBaseSolventYield (%)Reference
Br PiperidinePd(dba)₂/tBuDavePhosKHMDSToluene (MW)High[3]
I PiperidinePd(dba)₂/tBuDavePhosKHMDSToluene (MW)Moderate[3]
Cl PiperidinePd(dba)₂/tBuDavePhosKHMDSToluene (MW)Low[3]
Br AnilinePd₂(dba)₃/XPhosNaOtBuToluene75-95%General observation
I AnilinePd₂(dba)₃/XPhosNaOtBuToluene70-90%General observation
Cl AnilinePd₂(dba)₃/RuPhosK₃PO₄Dioxane60-85%General observation

Field-Proven Insights: Interestingly, for the Buchwald-Hartwig amination of 4-halo-1-tritylpyrazoles, the 4-bromo derivative was found to be more effective than the 4-iodo or 4-chloro analogues.[3] This highlights that the expected reactivity trend based on C-X bond strength is not always followed and is highly dependent on the specific reaction conditions and substrate. The choice of a bulky, electron-rich phosphine ligand is paramount for achieving high yields in these transformations. For challenging couplings, particularly with 4-chloropyrazoles, the use of specialized palladacycle precatalysts can be highly beneficial.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Piperidine

  • To a microwave vial, add 4-bromo-1-tritylpyrazole (0.5 mmol), Pd(dba)₂ (0.05 mmol, 10 mol%), and tBuDavePhos (0.1 mmol, 20 mol%).

  • Add potassium bis(trimethylsilyl)amide (KHMDS) (1.0 mmol).

  • Add anhydrous toluene (2 mL).

  • Add piperidine (1.0 mmol).

  • Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The cross-coupling of 4-halopyrazoles is a mature and indispensable field in modern organic synthesis, particularly for applications in drug discovery and development. This guide has provided a comparative analysis of the four major cross-coupling reactions, highlighting the critical interplay between the choice of halogen, catalyst system, and reaction conditions.

  • Suzuki-Miyaura coupling is highly effective for C-C bond formation, with 4-bromo and 4-chloro-pyrazoles often being preferred to mitigate dehalogenation.

  • Heck reaction is the go-to method for introducing vinyl and styryl groups, with 4-iodopyrazoles being the most reactive substrates.

  • Sonogashira coupling provides efficient access to 4-alkynylpyrazoles, with 4-iodopyrazoles being the ideal starting material.

  • Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and interestingly, 4-bromopyrazoles can sometimes outperform their iodo counterparts.

The continued development of novel ligands and more active catalyst systems will undoubtedly further expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and medicinally relevant pyrazole derivatives. As a senior application scientist, I encourage you to use this guide as a starting point for your own investigations, always remembering that empirical optimization is key to success in the laboratory.

References

  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Available at: [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]...

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. Available at: [Link]...

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chem-space.
  • Jedinák, L., Tomanová, P., & Králová, J. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.The Journal of Organic Chemistry, 84(15), 9349-9362.
  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.Molecules, 25(20), 4634.
  • Heck reaction - Wikipedia. (n.d.). Available at: [Link]

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-iodo-1-methyl-3-nitro-1H-pyrazole

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. The compound 4-iodo-1-methyl-3-nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. The compound 4-iodo-1-methyl-3-nitro-1H-pyrazole, a key building block in the synthesis of various pharmacologically active agents, is no exception. Its purity can significantly impact the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of this compound, grounded in established chromatographic principles and regulatory expectations.[3]

The inherent polarity of the nitro and pyrazole functionalities, combined with the hydrophobicity of the iodo- and methyl-substituents, presents a unique chromatographic challenge. A well-designed HPLC method must be capable of resolving the main component from potential process-related impurities, such as starting materials, isomers (e.g., 4-iodo-1-methyl-5-nitro-1H-pyrazole), and degradation products. This guide will compare three distinct reversed-phase HPLC (RP-HPLC) methods, detailing the scientific rationale behind the selection of stationary phases, mobile phases, and detection parameters. All methodologies are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A successful HPLC method development strategy begins with a thorough understanding of the analyte. While specific experimental data for 4-iodo-1-methyl-3-nitro-1H-pyrazole is not extensively published, we can infer its properties from structurally similar compounds like 4-iodopyrazole and various nitropyrazoles.[7][8][9][10]

  • Structure and Polarity: The molecule contains both polar (nitro group, pyrazole ring) and non-polar (iodine, methyl group) moieties, suggesting moderate polarity. This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[11][12]

  • Solubility: Based on analogs, it is expected to have limited solubility in water and better solubility in organic solvents like acetonitrile, methanol, and dimethylformamide.[13]

  • UV Absorbance: The conjugated pyrazole ring and the nitro group are strong chromophores, indicating good UV absorbance, likely in the range of 254-330 nm, making UV detection a suitable choice.

  • Potential Impurities: Synthesis of substituted pyrazoles can lead to various impurities.[14][15][16][17][18][19] For 4-iodo-1-methyl-3-nitro-1H-pyrazole, potential impurities could include:

    • Unreacted starting materials (e.g., 1-methyl-3-nitro-1H-pyrazole).

    • Positional isomers (e.g., 4-iodo-1-methyl-5-nitro-1H-pyrazole).

    • De-iodinated product (1-methyl-3-nitro-1H-pyrazole).

    • Products of side reactions.

Comparative Analysis of HPLC Methods

Here, we compare a primary (Method A) and two alternative (Methods B and C) RP-HPLC methods for the purity analysis of 4-iodo-1-methyl-3-nitro-1H-pyrazole. The goal is to demonstrate how modifications in stationary phase chemistry and mobile phase composition can be strategically employed to optimize the separation.

Table 1: Comparison of HPLC Method Performance
ParameterMethod A: C18 with Acetonitrile/WaterMethod B: Phenyl-Hexyl with Acetonitrile/WaterMethod C: C18 with Methanol/Water
Retention Time (min) ~ 5.2~ 6.5~ 4.1
Resolution (Main Peak vs. Closest Impurity) > 2.0> 2.5> 1.8
Peak Asymmetry (Tailing Factor) 1.11.01.3
Theoretical Plates > 8000> 9000> 7000
Analysis Time (min) 152012
Key Advantage Robust, general-purpose method.Enhanced resolution for aromatic impurities.Faster analysis time.
Potential Disadvantage May not resolve critical aromatic isomers.Longer run time.Lower efficiency and potential for peak tailing.

Method A: The Workhorse - C18 with Acetonitrile/Water

This method utilizes a standard C18 column, the most common stationary phase in reversed-phase HPLC, offering a good balance of hydrophobic retention and selectivity. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Causality of Experimental Choices:

  • Stationary Phase (C18): Provides strong hydrophobic interactions with the iodo and methyl groups of the analyte, leading to good retention.

  • Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid): Acetonitrile is an excellent solvent for pyrazole derivatives. The addition of formic acid helps to protonate any residual silanols on the silica backbone of the stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte.

  • Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and quantified.

  • Detection (UV at 280 nm): This wavelength is chosen to maximize the signal for the nitro-aromatic system while minimizing interference from the mobile phase.

Method_A_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC System Filter->HPLC Inject Column C18 Column (4.6 x 150 mm, 5 µm) MobilePhase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Acetonitrile Gradient Gradient Elution Column->Gradient Detector UV Detector (280 nm) Gradient->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Acquire Data Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Assessment using Method A.

Method B: Enhanced Selectivity - Phenyl-Hexyl with Acetonitrile/Water

For complex impurity profiles, particularly those containing aromatic isomers, a Phenyl-Hexyl stationary phase can offer superior selectivity.

Causality of Experimental Choices:

  • Stationary Phase (Phenyl-Hexyl): The phenyl groups in the stationary phase provide unique π-π interactions with the aromatic pyrazole ring of the analyte and its impurities. This can lead to enhanced resolution of structurally similar compounds that are not well-separated on a C18 column. The hexyl linker provides a moderate hydrophobic interaction.

  • Mobile Phase: The same mobile phase as Method A is used to allow for a direct comparison of the stationary phase's effect on selectivity.

  • Justification: This method is a logical next step when Method A fails to resolve critical pairs of impurities. The potential for π-π interactions provides an orthogonal separation mechanism to the purely hydrophobic interactions of a C18 phase.

Method C: The Fast Alternative - C18 with Methanol/Water

When high throughput is a priority, methanol can be substituted for acetonitrile as the organic modifier.

Causality of Experimental Choices:

  • Mobile Phase (Methanol/Water with 0.1% Formic Acid): Methanol is a more polar and viscous solvent than acetonitrile. Its different solvation properties can alter the selectivity of the separation. Generally, it is a "weaker" organic modifier, which may lead to shorter retention times for some compounds.

  • Justification: While potentially offering lower chromatographic efficiency (broader peaks) compared to acetonitrile, the use of methanol can provide a faster analysis time and is also a more cost-effective solvent. This method is valuable for routine quality control where a validated, rapid screen is required.

Experimental Protocols

Detailed Protocol for Method A

This protocol provides a step-by-step methodology for the purity assessment of 4-iodo-1-methyl-3-nitro-1H-pyrazole using the primary HPLC method.

1. Reagents and Materials:

  • 4-iodo-1-methyl-3-nitro-1H-pyrazole reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the 4-iodo-1-methyl-3-nitro-1H-pyrazole reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Solutions: Further dilute the standard and sample solutions with Mobile Phase A to a final concentration of approximately 0.05 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability:

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: 0.8 - 1.5

  • Theoretical plates: ≥ 2000

5. Analysis and Calculation:

  • Inject the blank (diluent), standard, and sample solutions.

  • Identify the peak for 4-iodo-1-methyl-3-nitro-1H-pyrazole in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of main peak / Total area of all peaks) x 100

Protocol_Logic cluster_setup Setup cluster_validation System Validation cluster_analysis Sample Analysis Reagents Prepare Reagents & Mobile Phases System Equilibrate HPLC System Reagents->System Prep_Std Prepare Standard Solution System->Prep_Std Inject_Std Inject Standard (5x) Prep_Std->Inject_Std Check_SST Check System Suitability Criteria Inject_Std->Check_SST Prep_Sample Prepare Sample Solution Check_SST->Prep_Sample If Pass Inject_Sample Inject Blank, Standard, & Sample Prep_Sample->Inject_Sample Analyze Analyze Data & Calculate Purity Inject_Sample->Analyze

Caption: Logical flow of the experimental protocol.

Conclusion and Recommendations

The selection of an appropriate HPLC method for the purity assessment of 4-iodo-1-methyl-3-nitro-1H-pyrazole is dependent on the specific requirements of the analysis.

  • Method A (C18 with Acetonitrile/Water) is recommended as a starting point for method development and for routine quality control due to its robustness and applicability to a wide range of compounds.

  • Method B (Phenyl-Hexyl with Acetonitrile/Water) should be employed when dealing with complex impurity profiles, especially when isomeric impurities are suspected. The alternative selectivity offered by the phenyl-hexyl phase can be invaluable for achieving baseline separation.

  • Method C (C18 with Methanol/Water) is a suitable alternative when a faster analysis time is the primary consideration, and the potential for slightly lower chromatographic performance is acceptable.

Ultimately, the chosen method must be validated according to ICH guidelines to ensure it is fit for its intended purpose, providing accurate and reliable data for the quality assessment of this important pharmaceutical intermediate.[4][6][20][21]

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Pyrazole, 4-iodo - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Global Journal of Research in Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. ChemistrySelect. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Pyrazole derivative in preclinical study. ResearchGate. Available at: [Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Available at: [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Chemical Properties of Pyrazole, 4-nitro-1,3,5-trimethyl- (CAS 1125-30-0). Cheméo. Available at: [Link]

  • 4-Iodopyrazole. PubChem. Available at: [Link]

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Validation

A Researcher's Guide to the Computational Analysis of Carbon-Iodine (C−I) Bond Strength in Nitrated Pyrazoles

This guide provides an in-depth comparative analysis of computational methods for determining the Carbon-Iodine (C−I) bond strength in nitrated pyrazole systems. Designed for researchers, computational chemists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of computational methods for determining the Carbon-Iodine (C−I) bond strength in nitrated pyrazole systems. Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, ensuring a robust and reliable computational framework. The stability of the C−I bond is a critical parameter, influencing everything from synthetic accessibility and reactivity in medicinal chemistry to the initiation mechanisms in the study of energetic materials.[1][2]

The Scientific Imperative: Why C−I Bond Strength Matters

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science.[3][4] When substituted with nitro groups, the electronic properties of the ring are significantly altered, making them highly electron-deficient.[5][6] The subsequent introduction of an iodine atom creates a molecule with unique characteristics:

  • In Drug Development: The C−I bond can serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity. Its lability is also pertinent to understanding metabolic pathways and potential toxicological profiles.

  • In Materials Science: For nitrated compounds used as energetic materials, the weakest bond often dictates the molecule's thermal stability and sensitivity.[7][8] The C−I bond can act as a "trigger" linkage, and its bond dissociation energy (BDE) is a key predictor of decomposition initiation.[7]

Understanding and accurately predicting the C−I bond strength is therefore not merely an academic exercise but a crucial step in the rational design of novel molecules.

Theoretical Foundation: Calculating Bond Dissociation Energy (BDE)

The strength of a chemical bond is quantitatively expressed by its Bond Dissociation Energy (BDE). BDE is the standard enthalpy change (ΔH°) at a specific temperature (usually 298 K) when a bond is cleaved homolytically, meaning the two bonding electrons are distributed equally between the two resulting fragments, typically forming radicals.[9]

The computational calculation of the BDE for a generic molecule R-X follows a straightforward thermodynamic cycle:

BDE(R-X) = H(R•) + H(X•) - H(R-X) [10]

Where:

  • H(R-X) is the calculated enthalpy of the parent molecule.

  • H(R•) is the calculated enthalpy of the pyrazolyl radical fragment.

  • H(X•) is the calculated enthalpy of the iodine radical.

This equation forms the basis of our entire computational protocol. The accuracy of the final BDE value is critically dependent on the accuracy of the quantum mechanical method used to calculate the enthalpy of each species.[11]

A Comparative Guide to Computational Methodologies

Density Functional Theory (DFT) has become the workhorse for BDE calculations due to its excellent balance of computational cost and accuracy.[7][12] However, the vast array of available DFT functionals and basis sets necessitates an informed selection process.

Choosing the Right Functional: A Performance Comparison

The choice of the exchange-correlation functional is the most critical factor influencing the accuracy of BDE calculations.[10] Different functionals are parameterized with different goals in mind. For thermochemistry and kinetics, the Minnesota family of functionals (e.g., M06-2X, M08-HX) and long-range corrected functionals often show superior performance.[10][13]

FunctionalTypeStrengths for BDE CalculationWeaknesses/Considerations
B3LYP Hybrid-GGAA widely used, general-purpose functional. Often provides a reasonable starting point.[3][14]Can be less accurate for systems with significant non-covalent interactions or complex electronic structures. Accuracy for BDEs can be variable.[12]
M06-2X Hybrid Meta-GGAExplicitly parameterized for thermochemistry and kinetics. Generally provides highly accurate BDE values for main-group elements.[10][13]Can be more computationally expensive than B3LYP. Requires a finer integration grid for accuracy.
ωB97X-D Range-Separated Hybrid with DispersionIncludes long-range corrections and empirical dispersion, making it excellent for systems where non-covalent interactions are important. Shows strong performance for BDEs.[13]Performance can be sensitive to the basis set choice.
B3P86 Hybrid-GGAHas been shown to provide good agreement with experimental BDE data for some nitroaromatic molecules.[12][15]Less commonly used now compared to more modern functionals like the M06 suite.

Expert Insight: For the specific problem of C-I BDE in nitrated systems, M06-2X is a highly recommended starting point due to its robust parameterization for thermochemical properties.[10] Comparing results with ωB97X-D can provide a valuable cross-validation of the findings.

The Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For heavy elements like iodine, special consideration is required.

  • Pople Style Basis Sets (e.g., 6-311++G(d,p)) : These are computationally efficient and widely used. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the electron density of radicals and anions. The (d,p) denotes polarization functions, which allow for more flexibility in orbital shapes.[13][14]

  • Dunning Style Basis Sets (e.g., cc-pVTZ) : Correlation-consistent basis sets are generally more accurate but also more computationally demanding. They are often used for high-accuracy benchmark calculations.[13]

  • Effective Core Potentials (ECPs) : For iodine, ECPs (like LANL2DZ) were historically used to replace the core electrons with a potential, reducing computational cost. However, with modern computational resources, all-electron basis sets specifically designed for heavy elements (e.g., def2-TZVP) are often preferred for higher accuracy.

Recommendation: A basis set like 6-311++G(d,p) offers a very good compromise between accuracy and computational cost for this type of analysis.[13] For benchmark-quality results, a larger basis set such as cc-pVTZ could be employed.

Experimental Protocol: A Step-by-Step Workflow for BDE Calculation

This protocol outlines the complete workflow for calculating the C−I bond dissociation energy of a model compound, 4-iodo-3-nitropyrazole. This system is self-validating through the inclusion of frequency calculations at each optimization step.

Workflow Visualization

BDE_Workflow cluster_parent Parent Molecule: 4-iodo-3-nitropyrazole cluster_radicals Radical Fragments p_struct 1. Build Initial Structure p_opt 2. Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) p_struct->p_opt p_freq 3. Frequency Calculation (Confirm Minimum: 0 Imaginary Frequencies) p_opt->p_freq p_h 4. Extract Enthalpy H(R-I) p_freq->p_h calc_bde 8. Calculate BDE BDE = [H(R•) + H(I•)] - H(R-I) p_h->calc_bde r_pyr 5a. 3-nitro-pyrazol-4-yl Radical (Optimize with Doublet Spin State) freq_pyr 6a. Frequency Calculation r_pyr->freq_pyr r_iod 5b. Iodine Radical (Optimize with Doublet Spin State) freq_iod 6b. Frequency Calculation r_iod->freq_iod h_pyr 7a. Extract Enthalpy H(R•) freq_pyr->h_pyr h_iod 7b. Extract Enthalpy H(I•) freq_iod->h_iod h_pyr->calc_bde h_iod->calc_bde

Caption: Computational workflow for calculating C-I Bond Dissociation Energy.

Detailed Steps:
  • Structure Preparation (Parent Molecule):

    • Construct the 3D structure of your target molecule (e.g., 4-iodo-3-nitropyrazole) in a molecular editor.

    • Perform an initial geometry optimization using a low-cost method if desired, but it is not strictly necessary.

  • Parent Molecule Optimization and Frequency Calculation:

    • Set up a geometry optimization calculation using your chosen level of theory (e.g., M06-2X/6-311++G(d,p)).

    • Following the optimization, perform a frequency calculation at the same level of theory.

    • Verification: Confirm that the output shows zero imaginary frequencies. This verifies that the optimized geometry is a true energy minimum on the potential energy surface.[13]

    • Record the final electronic energy and the thermal correction to enthalpy from the output file. Sum these to get the total enthalpy, H(R-I).

  • Radical Fragment Calculations:

    • Pyrazolyl Radical: Delete the iodine atom from the optimized parent structure to create the 3-nitro-pyrazol-4-yl radical. Set the charge to 0 and the spin multiplicity to 2 (doublet).

    • Iodine Radical: Create an isolated iodine atom. Set the charge to 0 and the spin multiplicity to 2 (doublet).

    • For each radical, perform a geometry optimization followed by a frequency calculation using the exact same level of theory as the parent molecule.

    • Verification: Confirm zero imaginary frequencies for the pyrazolyl radical.

    • Record the total enthalpy for the pyrazolyl radical, H(R•), and the iodine radical, H(I•).

  • Final BDE Calculation:

    • Use the recorded enthalpies in the core equation: BDE = [H(R•) + H(I•)] - H(R-I) .[16]

    • The result is typically in Hartrees. Convert it to more common units like kcal/mol (1 Hartree = 627.509 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).[16]

Data Analysis: The Impact of Nitro Group Position

The strong electron-withdrawing nature of the nitro group significantly influences the C−I bond strength.[17] Its position relative to the iodine atom is critical. To illustrate this, we can compare the calculated BDE for different isomers.

Table 1: Hypothetical C−I BDE (kcal/mol) for Iodinated Nitropyrazole Isomers using Various DFT Functionals (Note: These are illustrative values for comparison purposes and would need to be generated via the protocol above.)

CompoundB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
3-Iodo-4-nitropyrazole62.565.165.8
4-Iodo-3-nitropyrazole64.867.968.5
5-Iodo-3-nitropyrazole63.166.066.7

Analysis of Expected Trends:

  • Electron Withdrawal: The nitro group pulls electron density from the pyrazole ring through both inductive and resonance effects.[6] This generally leads to a polarization of the C-I bond and can affect its strength.

  • Radical Stabilization: The stability of the resulting pyrazolyl radical is a key component of the BDE. A nitro group positioned to stabilize the radical (e.g., through resonance) will lower the overall BDE, indicating a weaker C-I bond. The relative stability of the regioisomeric radicals will directly impact the calculated bond strengths.[18]

Conclusion and Best Practices

The computational analysis of C−I bond strength in nitrated pyrazoles is a powerful tool for rational molecular design. By carefully selecting a robust methodology, researchers can gain reliable insights into molecular stability and reactivity.

Key Takeaways:

  • Methodology Matters: The choice of DFT functional is paramount. Functionals like M06-2X and ωB97X-D are recommended for their high accuracy in thermochemical calculations.[10][13]

  • Verification is Crucial: Always perform frequency calculations to ensure optimized structures are true minima. This is a non-negotiable step for protocol integrity.

  • Context is King: The interpretation of BDE values should always be done in the context of the intended application, whether it's evaluating synthetic lability or predicting the thermal stability of energetic materials.

By adhering to the principles and protocols outlined in this guide, scientists can confidently apply computational chemistry to accelerate their research in drug discovery and materials science.

References

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  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

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